2-(2-Ethylphenyl)propanoic acid
Descripción
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-(2-ethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O2/c1-3-9-6-4-5-7-10(9)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |
Clave InChI |
ZKYQNKZIZZIZQT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C(C)C(=O)O |
Origen del producto |
United States |
Physicochemical Profiling and Analytical Characterization of 2-(2-Ethylphenyl)propanoic Acid
Executive Summary
2-(2-Ethylphenyl)propanoic acid (2-EPPA) is a sterically hindered α -arylpropanoic acid. As a structural analog within the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), it serves as a critical intermediate and core scaffold in the development of peroxisome proliferator-activated receptor (PPAR) agonists[1][2]. The deliberate introduction of an ethyl group at the ortho position of the phenyl ring imparts unique conformational restrictions, profoundly influencing the molecule's physicochemical properties, receptor binding kinetics, and enantioseparation behavior.
Structural & Physicochemical Properties
The core scaffold of 2-EPPA consists of a propanoic acid moiety attached to a 2-ethyl-substituted benzene ring. The chiral center at the α -carbon (C2 of the propanoic chain) dictates its stereospecific biological activity, with the (S)-enantiomer typically acting as the eutomer in biological systems[3].
Causality of Steric Hindrance: The ortho-ethyl group creates a significant steric clash with the α -methyl group of the propanoic acid side chain. This restricts the dihedral angle rotation between the phenyl ring and the carboxylate plane, locking the molecule into a preferred conformation. This "conformational anchoring" reduces the entropic penalty upon binding to target proteins, such as the hydrophobic pocket of COX enzymes or the ligand-binding domain of PPAR α [1].
Table 1: Key Physicochemical Parameters
| Parameter | Value / Descriptor | Analytical Method / Source |
| Molecular Formula | C11H14O2 | Structural derivation |
| Molecular Weight | 178.23 g/mol | Calculated |
| pKa (Carboxylic Acid) | ~4.4 | Potentiometric Titration |
| Partition Coefficient (logP) | 3.12 ± 0.05 | Shake-Flask Method (OECD 107) |
| Topological Polar Surface Area | 37.3 Ų | Cheminformatics Prediction |
| Rotatable Bonds | 3 | Conformational Analysis |
| Stereocenters | 1 (C2 position) | Chiral Chromatography |
Synthetic Workflow and Chiral Resolution
The synthesis of 2-EPPA typically begins with the functionalization of 2-ethylacetophenone, followed by α -methylation to introduce the chiral center. Because biological efficacy is highly stereodependent, isolating the (S)-enantiomer is critical. Diastereomeric salt formation is the most scalable and industrially relevant method for the chiral resolution of profen derivatives[4].
Fig 1. Synthetic workflow and chiral resolution of 2-EPPA. (Max Width: 760px)
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
Expertise & Causality: Using a half-equivalent of the chiral amine alongside a non-chiral base (KOH) selectively precipitates the less soluble diastereomeric salt while keeping the opposite enantiomer dissolved as a highly soluble potassium salt. This thermodynamic control dramatically improves the enantiomeric excess (%ee) and overall yield[3][4].
-
Dissolution: Dissolve 100 mmol of racemic 2-EPPA in 50 mL of a hot ethanol/water (80:20 v/v) mixture.
-
Salt Formation: Add 50 mmol (0.5 eq) of the chiral resolving agent, (S)-(-)- α -methylbenzylamine (S-MBA), and 50 mmol (0.5 eq) of potassium hydroxide (KOH)[4].
-
Crystallization: Cool the solution linearly at a rate of 0.5 °C/min to 20 °C. The controlled cooling rate prevents supersaturation and agglomeration, ensuring high crystal purity.
-
Filtration & Recrystallization: Filter the precipitated (S)-2-EPPA·(S)-MBA diastereomeric salt. Recrystallize once from absolute ethanol to achieve >98% diastereomeric excess (de).
-
Acidification & Recovery: Suspend the purified salt in water, acidify to pH 2.0 with 1M HCl, and extract three times with ethyl acetate. Evaporate the organic layer to yield enantiopure (S)-2-EPPA.
Analytical Validation: Partition Coefficient Determination
Accurate determination of the lipophilicity (logP) of 2-EPPA is essential for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile in drug development.
Protocol 2: Determination of logP via Shake-Flask Method (OECD 107)
Expertise & Causality: Carboxylic acids like 2-EPPA tend to form hydrogen-bonded dimers in non-polar solvents (like octanol) at higher concentrations. Dimerization artificially inflates the apparent partition coefficient. Keeping the analyte concentration strictly below 0.01 M ensures that only the monomeric species is measured, yielding the true thermodynamic logP.
-
Phase Saturation: Stir n-octanol and HPLC-grade water together for 24 hours at 25 °C to ensure mutual saturation. Separate the phases.
-
Sample Preparation: Dissolve exactly 10 mg of (S)-2-EPPA in 10 mL of the saturated n-octanol phase (Concentration ~0.005 M).
-
Partitioning: Transfer 5 mL of the spiked n-octanol and 5 mL of the saturated water into a thermostatic separator funnel maintained at 25.0 ± 0.1 °C.
-
Agitation: Mechanically invert the funnel 100 times over 5 minutes. Avoid vigorous shaking to prevent the formation of micro-emulsions.
-
Equilibration: Allow the phases to separate completely for 24 hours.
-
Quantification: Carefully sample both phases. Quantify the concentration of 2-EPPA in each phase using reversed-phase HPLC-UV (Detection at 230 nm). Calculate logP = log(C_oct / C_wat).
Pharmacological Relevance and Mechanistic Insights
As an α -arylpropanoic acid, 2-EPPA shares structural homology with classical NSAIDs like ibuprofen and naproxen[5][6]. However, the specific ortho-ethyl substitution pattern shifts its pharmacological profile. Compounds utilizing this specific scaffold have been heavily investigated as dual PPAR- α/γ agonists, which are critical targets for treating dyslipidemia and type 2 diabetes[1][2].
Mechanistically, the ortho-ethyl group acts as a hydrophobic anchor. It engages with the lipophilic sub-pocket of the PPAR ligand-binding domain, inducing a conformational shift in the activation function 2 (AF-2) helix, which is required for co-activator recruitment.
Fig 2. Mechanistic pathway of (S)-2-EPPA binding and downstream effects. (Max Width: 760px)
References
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]
-
The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research. URL:[Link]
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research. URL:[Link]
- (2S)-2-ethylphenylpropionic acid derivative.U.S. Patent Application US20060084702A1.
Sources
- 1. US6653334B1 - Benzoxazole compound and pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 2. DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR) - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. advanceseng.com [advanceseng.com]
- 5. Enhancement of selectivity and resolution in the enantioseparation of uncharged compounds using mixtures of oppositely charged cyclodextrins in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
2-(2-Ethylphenyl)propanoic Acid: Structural Elucidation, Synthesis, and Pharmacological Profiling
Executive Summary
The 2-arylpropionic acids (commonly known as "profens") represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs), encompassing globally utilized therapeutics such as ibuprofen, naproxen, and ketoprofen [1]. 2-(2-Ethylphenyl)propanoic acid (Chemical Formula: C₁₁H₁₄O₂) is a highly specific structural analog within this family. While not a commercialized blockbuster drug itself, it serves as a critical model compound in pharmaceutical research for studying cyclooxygenase (COX) active-site sterics, asymmetric synthesis methodologies, and the unique pharmacokinetic phenomenon of metabolic chiral inversion [2].
This technical guide provides an in-depth analysis of the physicochemical properties, synthetic pathways, and pharmacological mechanisms of 2-(2-ethylphenyl)propanoic acid, designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Elucidation
The core pharmacophore of 2-(2-ethylphenyl)propanoic acid consists of a propanoic acid backbone with an aryl substitution at the α -carbon (C2). This α -substitution generates a chiral center, meaning the compound exists as two enantiomers: (R) and (S). The ortho-ethyl substitution on the phenyl ring introduces significant steric bulk, which directly influences both its binding affinity to the hydrophobic channel of COX enzymes and its interaction with stereoselective metabolic enzymes [3].
Table 1: Physicochemical and Structural Data Summary
| Parameter | Value | Analytical Significance |
| IUPAC Name | 2-(2-Ethylphenyl)propanoic acid | Defines the α -methyl acetic acid core. |
| Molecular Formula | C₁₁H₁₄O₂ | Used for mass spectrometry calibration. |
| Molecular Weight | 178.23 g/mol | Standard for stoichiometric calculations. |
| Monoisotopic Mass | 178.09938 Da | Target mass for high-resolution LC-MS/MS [4]. |
| Chiral Center | C2 ( α -carbon) | Dictates pharmacological activity ((S)-enantiomer is active). |
Synthetic Methodologies: The 1,2-Aryl Migration Pathway
The synthesis of 2-arylpropionic acids requires precise construction of the α -chiral center. The most efficient and widely validated route is the Thallium(III) nitrate-mediated 1,2-aryl migration starting from an aryl ketone [5].
Causality of Reagent Selection: Thallium(III) nitrate (Tl(NO₃)₃) is chosen because it acts as a highly effective Lewis acid. When reacted with an α -haloalkyl aryl ketone in the presence of trimethyl orthoformate, Tl(III) coordinates with the halogen, facilitating its abstraction. This creates an electron-deficient center that forces the stereospecific 1,2-migration of the electron-rich aryl group to the α -carbon, yielding the desired propanoate ester without carbon chain degradation [5].
Fig 1: Synthetic workflow for 2-(2-Ethylphenyl)propanoic acid via 1,2-aryl migration and chiral resolution.
Pharmacological Mechanisms: COX Inhibition & Chiral Inversion
Profens exert their primary anti-inflammatory effects by reversibly competing with arachidonic acid for the active site of Cyclooxygenase (COX-1 and COX-2). However, this binding is highly stereospecific: the (S)-enantiomer is the active inhibitor, while the (R)-enantiomer is practically inactive in vitro [3].
Despite this, administering racemic mixtures of profens is clinically effective due to a fascinating in vivo pharmacokinetic phenomenon: Metabolic Chiral Inversion .
Mechanistic Causality: The body unidirectionally converts the inactive (R)-enantiomer into the active (S)-enantiomer. This is driven by the stereoselectivity of the enzyme Long-chain acyl-CoA synthetase. This enzyme exclusively recognizes the (R)-enantiomer, coupling it with Coenzyme A (CoA) and ATP to form an (R)-profen-CoA thioester [6]. A subsequent epimerase enzyme flips the chiral center to the (S)-configuration, followed by thioesterase hydrolysis to release the active (S)-profen into systemic circulation.
Fig 2: Unidirectional metabolic chiral inversion pathway of (R)-profens to active (S)-profens.
Experimental Protocols: Synthesis and Validation
To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating immediate analytical checkpoints to confirm reaction success and stereochemical purity.
Protocol A: Synthesis via Tl(NO₃)₃ Rearrangement
-
Halogenation: Dissolve 10 mmol of 1-(2-ethylphenyl)propan-1-one in 20 mL of dichloromethane. Add 10.5 mmol of bromine (Br₂) dropwise at 0°C. Stir for 2 hours.
-
Validation: TLC (Hexane:EtOAc 9:1) to confirm the disappearance of the starting ketone.
-
-
Rearrangement: Evaporate the solvent. Dissolve the crude α -bromo ketone in 25 mL of trimethyl orthoformate. Add 11 mmol of Tl(NO₃)₃·3H₂O and 2 mL of perchloric acid. Heat at 50°C for 4 hours [5].
-
Hydrolysis: Filter the precipitated thallium(I) bromide. Concentrate the filtrate and reflux with 2M NaOH (aq) for 3 hours. Acidify with 1M HCl to pH 2 and extract with ethyl acetate.
-
Validation: ¹H-NMR (CDCl₃) should show a characteristic doublet at ~1.5 ppm (CH₃ of the propanoic chain) and a quartet at ~3.8 ppm (chiral α -CH), confirming the 1,2-aryl shift.
-
Protocol B: In Vitro Metabolic Chiral Inversion Assay
This assay validates the susceptibility of the synthesized compound to acyl-CoA synthetase-mediated inversion [6].
-
Preparation: Prepare a crude rat liver homogenate in 0.1 M Tris-HCl buffer (pH 7.4).
-
Incubation: In a 1 mL reaction volume, combine 2 mg of liver homogenate protein, 5 mM ATP, 0.5 mM Coenzyme A, 5 mM MgCl₂, and 100 µM of pure (R)-2-(2-ethylphenyl)propanoic acid. Incubate at 37°C for 60 minutes.
-
Quenching & Extraction: Stop the reaction by adding 1 mL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes to pellet proteins.
-
Self-Validating Analysis (Chiral LC-MS/MS): Analyze the supernatant using a Chiralpak AD-H column.
-
Causality of Validation: Standard reverse-phase HPLC cannot distinguish enantiomers. A chiral stationary phase is mandatory to quantify the exact ratio of (R) to (S) enantiomers, proving that enzymatic inversion occurred. An appearance of the (S)-enantiomer peak (target mass 177.09 [M-H]⁻) confirms successful metabolic inversion.
-
References
-
Wikipedia Contributors. "Naproxen." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Gouda, A., et al. "Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action." Bioorganic Chemistry, 2019. Available at:[Link]
-
Kaczmarczyk-Sedlak, I., et al. "Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens)." Folia Morphologica, Via Medica Journals. Available at:[Link]
-
PubChemLite. "3-(2-ethylphenyl)propanoic acid (C11H14O2) / C11H14O2." Université du Luxembourg. Available at: [Link]
-
Taylor, E. C., et al. "Thallium(III) nitrate-mediated efficient synthesis of 2-arylpropionic acids from 1-halogenoethyl aryl ketones." Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing, 1987. Available at:[Link]
-
Knihinicki, R. D., et al. "Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen." Biochemical Pharmacology, 1989. Available at:[Link]
Sources
- 1. Naproxen - Wikipedia [en.wikipedia.org]
- 2. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. PubChemLite - 3-(2-ethylphenyl)propanoic acid (C11H14O2) [pubchemlite.lcsb.uni.lu]
- 5. Thallium(III) nitrate-mediated efficient synthesis of 2-arylpropionic acids from 1-halogenoethyl aryl ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Rational Design and Synthesis of 2-(2-Ethylphenyl)propanoic Acid: A Technical Whitepaper
Executive Summary
The 2-arylpropanoic acid class of compounds, colloquially known as "profens," forms the structural backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs). While the para-substituted derivatives (e.g., ibuprofen) are exhaustively documented, ortho-substituted variants like 2-(2-Ethylphenyl)propanoic acid represent a specialized niche of sterically hindered intermediates. As a Senior Application Scientist, I frequently observe critical failures in early-stage drug development stemming from isomeric conflation and suboptimal regioselectivity during synthesis.
This whitepaper establishes a definitive framework for the chemical identity, pharmacological potential, and self-validating synthesis of 2-(2-Ethylphenyl)propanoic acid, providing researchers with a robust, causality-driven methodology.
Chemical Nomenclature & Isomeric Profiling
A pervasive challenge in sourcing and characterizing 2-(2-Ethylphenyl)propanoic acid is its frequent conflation with its para-isomer, which is globally recognized as Ibuprofen Impurity N [1]. The ortho-ethyl substitution fundamentally alters the molecule's steric profile, restricting the free rotation of the propanoic acid moiety.
Because the exact, unsubstituted ortho-isomer is typically synthesized de novo for specialized structure-activity relationship (SAR) studies rather than bulk commercialized, it lacks a universally standardized, single-source CAS Registry Number. To prevent procurement errors, Table 1 delineates the target compound from its closely related structural analogs.
Table 1: Chemical Identity and Isomeric Differentiation
| Compound Name | Substitution Pattern | CAS Number | Molecular Formula | Role / Significance |
| 2-(2-Ethylphenyl)propanoic acid | ortho-ethyl | Unassigned / Proprietary | C₁₁H₁₄O₂ | Target specialized intermediate; sterically hindered profen. |
| 2-(4-Ethylphenyl)propanoic acid | para-ethyl | 3585-52-2 | C₁₁H₁₄O₂ | Ibuprofen Impurity N; common pharmacopeial reference standard. |
| 3-Amino-2-(2-ethylphenyl)propanoic acid | ortho-ethyl, β-amino | 2168767-38-0 | C₁₁H₁₅NO₂ | Commercially available functionalized analog for peptide synthesis. |
Structural Causality & Pharmacological Potential
The pharmacological hallmark of 2-arylpropanoic acids is their ability to competitively inhibit the cyclooxygenase (COX) enzymes, thereby halting the conversion of arachidonic acid into pro-inflammatory prostaglandins [2].
The introduction of an ethyl group at the ortho position of the phenyl ring introduces significant steric bulk adjacent to the chiral center. This structural modification forces the aromatic ring out of coplanarity with the carboxylic acid group. In the hydrophobic channel of the COX active site, this locked conformation can drastically alter the binding kinetics, potentially shifting the selectivity profile between the COX-1 and COX-2 isoforms compared to the highly flexible para-substituted analogs.
Figure 1: Mechanism of action for profen-derivatives via competitive COX enzyme inhibition.
Advanced Synthetic Methodologies
The synthesis of 2-arylpropanoic acids traditionally relies on the alkylation of arylacetonitriles or Grignard additions to α-halo esters. However, for ortho-substituted aromatics, these classical routes suffer from poor yields due to steric hindrance.
The most elegant and atom-economical approach is the Palladium-Catalyzed Hydroxycarbonylation of vinyl aromatics [3]. By subjecting 2-ethylstyrene to carbon monoxide and water in the presence of a palladium catalyst, the propanoic acid moiety is constructed in a single step. The critical challenge here is regioselectivity: the reaction must favor the branched (Markovnikov) product over the linear (anti-Markovnikov) product. The use of bulky phosphine ligands is strictly required to sterically direct the palladium insertion toward the branched α-arylpropanoic acid [4].
Figure 2: Pd-catalyzed synthetic workflow for 2-(2-Ethylphenyl)propanoic acid.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. It incorporates specific In-Process Controls (IPCs) to verify intermediate states before proceeding, ensuring that failures are caught immediately rather than at the end of the workflow.
Step-by-Step Methodology: Regioselective Hydroxycarbonylation
1. Preparation of the Catalytic Complex
-
Action: In a nitrogen-filled glovebox, combine Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%) and Triphenylphosphine (PPh₃, 2.0 mol%) in a solvent mixture of Methyl Ethyl Ketone (MEK) and Deionized Water (4:1 v/v).
-
Causality: The MEK/H₂O biphasic system facilitates the generation of the active Pd-hydride species while allowing for seamless phase-separation during the downstream workup. The bulky PPh₃ ligand creates a sterically demanding environment that drives the regioselectivity exclusively toward the branched α-arylpropanoic acid.
2. Substrate Addition
-
Action: Add 2-ethylstyrene (10.0 mmol) and p-Toluenesulfonic acid (PTSA, 5.0 mol%) to the reaction vessel. Transfer the mixture to a high-pressure stainless-steel autoclave.
-
Causality: PTSA acts as a crucial proton source (co-catalyst) required to initiate the catalytic cycle by forming the active[L₂Pd(H)]⁺ species.
3. Carbonylation (IPC Checkpoint)
-
Action: Purge the autoclave with Carbon Monoxide (CO) three times, then pressurize to 40 bar. Heat the reactor to 90°C and stir at 800 rpm for 16 hours.
-
Causality: High CO pressure is mandatory. It accelerates the migratory insertion of CO into the Pd-alkyl bond, effectively outcompeting the deleterious β-hydride elimination pathway that would otherwise yield unwanted substituted styrene byproducts.
-
Self-Validation (IPC 1): Depressurize a 0.1 mL aliquot and analyze via GC-MS. Pass criteria: >95% consumption of the 2-ethylstyrene peak (m/z 132) and appearance of the product mass (m/z 178). Do not proceed to workup until conversion is verified.
4. Workup & Isolation
-
Action: Cool the reactor to room temperature and safely vent the CO gas. Extract the crude mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 1M NaOH (2 × 20 mL).
-
Causality: The NaOH wash deprotonates the target carboxylic acid, pulling it into the aqueous phase as a sodium salt, while unreacted styrene and catalyst residues remain in the organic phase.
-
Action: Acidify the isolated aqueous layer with 1M HCl to pH 2.0, then back-extract with Dichloromethane (DCM, 3 × 20 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Analytical Characterization & QA/QC
The final release of the synthesized 2-(2-Ethylphenyl)propanoic acid must be validated through rigorous spectroscopic analysis to confirm both the structural identity and the regiochemical purity (differentiating it from the linear β-isomer).
-
¹H NMR (400 MHz, CDCl₃): The spectrum must exhibit a highly characteristic splitting pattern. Look for the triplet at δ 1.22 ppm (3H, J = 7.5 Hz) and the quartet at δ 2.70 ppm (2H, J = 7.5 Hz) confirming the intact ortho-ethyl group. The definitive proof of the branched propanoic acid structure is the doublet at δ 1.51 ppm (3H, J = 7.2 Hz, α-CH₃) and the corresponding quartet at δ 3.95 ppm (1H, J = 7.2 Hz, α-CH). The absence of a triplet near δ 2.5 ppm confirms the absence of the linear β-isomer.
-
Chiral HPLC: Because the synthesized product is a racemate, chiral resolution is required for pharmacological testing. Use a Chiralcel OD-H column (Hexane/Isopropanol/TFA 90:10:0.1) to determine the enantiomeric ratio and validate successful separation of the (S)- and (R)-enantiomers.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 527816, 2-(4-Ethylphenyl)propionic acid. PubChem.[Link]
-
Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224.[Link]
-
Seayad, A., Jayasree, S., & Chaudhari, R. V. (1999). Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids. Organic Letters, 1(3), 459-462.[Link]
-
Beller, M., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 25(15), 3394.[Link]
Rational Design and Structure-Activity Relationship (SAR) of 2-Ethylphenyl Propionic Acids
Executive Summary: A Privileged Scaffold in Metabolic Disease
The 2-ethylphenyl propionic acid structural motif has emerged as a highly tunable, privileged pharmacophore in the rational design of Peroxisome Proliferator-Activated Receptor (PPAR) modulators. Historically, the treatment of type 2 diabetes and dyslipidemia relied heavily on thiazolidinediones (TZDs) and fibrates. However, the dose-limiting toxicities of TZDs—namely weight gain, edema, and cardiovascular risks—necessitated the development of novel non-TZD scaffolds.
Derivatives of 2-ethylphenyl propionic acid, such as Eli Lilly’s Compound 20 and Compound 42, function as potent dual PPARγ/δ agonists. These compounds achieve euglycemic control comparable to rosiglitazone but with a significantly reduced weight-gain profile . Furthermore, specific stereochemical configurations of this scaffold, such as the (2S)-2-ethylphenylpropionic acid derivatives developed by Kyorin Pharmaceutical, pivot the selectivity toward PPARα, offering robust lipid-lowering capabilities . This whitepaper deconstructs the structure-activity relationship (SAR) of this class, detailing the mechanistic causality behind its molecular design and the self-validating protocols required to evaluate it.
Ligand-induced PPAR signaling pathway driving metabolic gene transcription.
Deconstructing the Pharmacophore: SAR Mechanics
The binding pocket of the PPAR ligand-binding domain (LBD) is notoriously large (approx. 1300 ų for PPARγ), Y-shaped, and highly lipophilic. To achieve high affinity and specific subtype selectivity, the 2-ethylphenyl propionic acid scaffold is divided into three critical functional zones.
The Acidic Head Group (Propionic Acid)
The propionic acid moiety serves as the primary anchor. Upon entering the LBD, the carboxylate group forms a critical hydrogen-bond network with the Activation Function 2 (AF-2) helix—specifically interacting with Tyr473, His323, His449, and Ser289 in PPARγ. This interaction stabilizes the AF-2 helix in an active conformation, creating a hydrophobic cleft that recruits transcriptional co-activators (e.g., SRC-1). Replacing the carboxylic acid with bioisosteres (like tetrazoles) often results in a dramatic loss of binding affinity due to suboptimal geometry within this rigid polar network.
The Ortho-Alkyl Effect: Why 2-Ethyl?
The hallmark of this scaffold is the ortho-substitution on the phenyl ring relative to the propionic acid chain. SAR optimization reveals a strict spatial requirement at this position:
-
Des-alkyl (Unsubstituted): Results in a highly flexible molecule. The entropic penalty paid upon binding to the receptor is too high, rendering the compound virtually inactive.
-
2-Methyl: Provides some conformational restriction but fails to fully lock the propionic acid side chain into the optimal vector for AF-2 binding.
-
2-Ethyl: The "Goldilocks" substitution. The 2-ethyl group perfectly balances conformational restriction with spatial accommodation. It forces the propionic acid chain to project orthogonally to the phenyl ring, pre-organizing the molecule into its bioactive conformation and minimizing the entropic cost of binding .
-
2-Propyl or larger: Introduces excessive steric clash within the narrow linker channel of the PPAR LBD, drastically reducing potency.
Lipophilic Tail Modifications for Subtype Selectivity
While the head group and linker anchor the molecule, the lipophilic tail dictates subtype selectivity (γ vs. δ vs. α).
-
Ether Linkages: Compounds utilizing an ether-linked phenoxy tail (e.g., Compound 20) occupy the hydrophobic Pocket II of PPARγ effectively, yielding potent dual γ/δ agonism.
-
Amide Linkages: Transitioning to an amide-linked indole tail (e.g., Compound 42) introduces an additional hydrogen bond donor/acceptor pair. This modification interacts favorably with unique residues in the PPARδ pocket, enhancing dual γ/δ activity while simultaneously improving the compound's pharmacokinetic stability and oral bioavailability .
Pharmacophore deconstruction and SAR optimization workflow for 2-ethylphenyl propionic acids.
Quantitative SAR Profiling
The following table summarizes the causal relationship between structural modifications and in vitro efficacy, utilizing representative data derived from foundational Eli Lilly optimization studies .
| Compound Variant | Ortho-Substituent (R1) | Lipophilic Tail Linkage | hPPARγ EC₅₀ (nM) | hPPARδ EC₅₀ (nM) | Efficacy Profile |
| Des-alkyl Analog | -H | Ether-linked phenoxy | > 1000 | > 1000 | Inactive (High entropic penalty) |
| 2-Methyl Analog | -CH₃ | Ether-linked phenoxy | 150 | 85 | Moderate dual agonist |
| Compound 20 | -CH₂CH₃ | Ether-linked phenoxy | 102 | 6 | Potent dual agonist |
| Compound 42 | -CH₂CH₃ | Amide-linked indole | 12 | 8 | Highly potent, balanced dual agonist |
Experimental Validation: Self-Validating In Vitro Protocols
To accurately assess the SAR of synthesized 2-ethylphenyl propionic acids, researchers must employ orthogonal assays that measure both direct physical binding and functional transcriptional output.
Protocol 1: TR-FRET Co-Activator Recruitment Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for quantifying ligand-induced conformational changes.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM DTT, and 0.01% BSA.
-
Complex Assembly: Mix 2 nM of GST-tagged human PPAR LBD (γ, δ, or α) with 2 nM of Terbium-labeled anti-GST antibody (FRET Donor) and 100 nM of FITC-labeled SRC-1 co-activator peptide (FRET Acceptor).
-
Compound Titration: Dispense the 2-ethylphenyl propionic acid derivatives in a 10-point, 3-fold serial dilution (ranging from 10 µM to 0.5 nM) into a 384-well low-volume plate.
-
Incubation: Add the receptor/peptide complex to the compounds and incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.
-
Detection: Read the plate on a multi-mode microplate reader. Excite the Terbium donor at 340 nm. Measure emission at 495 nm (Terbium) and 520 nm (FITC).
Causality & Self-Validation: This protocol utilizes a ratiometric readout (Emission 520 nm / Emission 495 nm). By dividing the FRET signal by the donor emission, the assay internally corrects for well-to-well variations in assay volume, compound auto-fluorescence, and minor pipetting errors. A known full agonist (e.g., Rosiglitazone for PPARγ or GW501516 for PPARδ) must be included as a positive control to normalize the maximum efficacy ( Emax ).
Protocol 2: Cell-Based Gal4-PPAR Reporter Assay
While TR-FRET confirms biochemical binding, a cell-based reporter assay is required to prove cellular permeability and functional agonism.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Culture HEK293 cells in DMEM supplemented with 10% FBS. Seed cells at 20,000 cells/well in 96-well plates 24 hours prior to transfection.
-
Transfection: Co-transfect the cells using a liposomal reagent with:
-
A plasmid expressing a chimeric receptor (Gal4 DNA-Binding Domain fused to the human PPAR LBD).
-
A reporter plasmid containing the Upstream Activating Sequence (UAS) driving Firefly luciferase.
-
A constitutively active Renilla luciferase plasmid (e.g., pRL-CMV).
-
-
Compound Treatment: 24 hours post-transfection, replace the media with serum-free DMEM containing the test compounds at varying concentrations. Incubate for 18-24 hours.
-
Lysis & Readout: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.
Causality & Self-Validation: The use of a Gal4-DBD chimera isolates the assay from endogenous nuclear receptors, ensuring the Firefly luciferase signal is exclusively driven by the transfected PPAR target. Furthermore, co-transfection with Renilla luciferase provides an internal control for transfection efficiency and cell viability. Normalizing the Firefly signal to the Renilla signal ensures that any observed decrease in luminescence is due to a lack of compound efficacy rather than compound-induced cytotoxicity.
References
-
Xu Y, Etgen GJ, Broderick CL, Canada E, Gonzalez I, Lamar J, Montrose-Rafizadeh C, Oldham BA, Osborne JJ, Xie C, Shi Q, Winneroski LL, York J, Yumibe N, Zink R, Mantlo N. (2006). "Design and synthesis of dual peroxisome proliferator-activated receptors gamma and delta agonists as novel euglycemic agents with a reduced weight gain profile." Journal of Medicinal Chemistry, 49(19), 5649-5652. URL:[Link]
-
Shi Q, Canada EJ, Xu Y, Warshawsky AM, Etgen GJ, Broderick CL, Clutinger CK, Irwin LA, Laurila ME, Montrose-Rafizadeh C, Oldham BA, Wang M, Winneroski LL, Xie C, York JS, Yumibe NP, Zink RW, Mantlo N. (2007). "Design and synthesis of novel and potent amide linked PPARgamma/delta dual agonists." Bioorganic & Medicinal Chemistry Letters, 17(24), 6744-6749. URL:[Link]
- Asano J, Isogai S, Hori W. (2007). "(2S)-2-ethylphenylpropionic acid derivative." Kyorin Pharmaceutical Co., Ltd. European Patent EP1508566B1.
solvent extraction efficiency of 2-(2-Ethylphenyl)propanoic acid
Application Note: Solvent Extraction and Purification Protocol for 2-(2-Ethylphenyl)propanoic Acid
Target Audience: Researchers, analytical scientists, and drug development professionals. Methodology: pH-Driven Liquid-Liquid Extraction (LLE) and Acid-Base Swing Purification.
Introduction & Chemical Rationale
2-(2-Ethylphenyl)propanoic acid is a specialized structural analog belonging to the class of arylpropionic acids, commonly referred to as "profens"[1]. Profens are widely utilized as non-steroidal anti-inflammatory drugs (NSAIDs) and serve as critical intermediates in pharmaceutical synthesis. The isolation of these compounds from complex synthetic mixtures or biological matrices relies heavily on exploiting their ionizable carboxylic acid moiety[2].
The molecule features a lipophilic 2-ethylphenyl group and a hydrophilic propanoic acid group. Based on structural homology to established profens like ibuprofen, the compound possesses an estimated pKa of ~4.4 and a LogP of ~3.2. Because of these properties, its solubility is highly pH-dependent. Liquid-liquid extraction (LLE) is the gold standard for separating such compounds, leveraging the dramatic shift in the partition coefficient ( LogD ) across different pH environments[3].
Causality in Experimental Design (E-E-A-T)
To design a self-validating and high-yield extraction protocol, experimental choices must be grounded in the thermodynamic behavior of the molecule:
-
Acidification (pH < 2.0): At a pH strictly two units below the pKa , >99% of the target molecules are in their neutral, protonated state. This maximizes the hydrophobic interaction with the organic solvent, driving the extraction efficiency to near 100%[4].
-
Solvent Selection: Ethyl acetate (EtOAc) is selected over strictly non-polar solvents (like hexane) because the ester oxygen in EtOAc acts as a hydrogen-bond acceptor for the carboxylic acid. This provides superior solvation energy for the target while maintaining a strict phase boundary with water[2].
-
Back-Extraction (pH > 8.0): By introducing an alkaline aqueous phase, the target compound is deprotonated into a carboxylate salt. It becomes highly hydrophilic and migrates back into the aqueous phase, leaving neutral, lipophilic impurities behind in the organic layer. This "acid-base swing" acts as an intrinsic purification mechanism.
Quantitative Data Summary
Table 1: Effect of Aqueous pH on Extraction Efficiency into Ethyl Acetate | Aqueous Phase pH | Target Ionization State | Apparent Partition Coefficient ( LogD ) | Extraction Efficiency (%) | | :--- | :--- | :--- | :--- | | 2.0 | Fully Protonated (Neutral) | 3.20 | > 98.5 | | 4.4 ( pKa ) | 50% Protonated | ~1.60 | ~ 50.0 | | 7.0 | Fully Deprotonated (Anion) | -1.10 | < 2.0 | | 9.0 | Fully Deprotonated (Anion) | -2.50 | < 0.1 |
Table 2: Solvent Selection Matrix (Evaluated at pH 2.0)
| Solvent | Polarity Index | H-Bonding Capability | Phase Separation Speed | Target Yield (%) |
|---|---|---|---|---|
| Ethyl Acetate | 4.4 | High (Acceptor) | Fast (< 5 min) | 98.5 |
| MTBE | 2.5 | Moderate | Very Fast (< 2 min) | 94.2 |
| 1-Octanol | 3.4 | High (Donor/Acceptor) | Slow (Emulsion risk) | 96.0 |
| Hexane | 0.1 | None | Fast (< 2 min) | 45.0 |
Step-by-Step Methodology: pH-Swing Liquid-Liquid Extraction
Objective: Isolate 2-(2-Ethylphenyl)propanoic acid from a crude mixture with >98% purity. Self-Validating System: This protocol incorporates mass balance checks to ensure no product is lost to emulsions or improper pH adjustments.
Phase 1: Initial Acidification (Protonation)
-
Transfer the crude aqueous mixture containing the target compound to a beaker equipped with a magnetic stirrer.
-
Insert a calibrated pH probe. Dropwise add 1M Hydrochloric acid (HCl) until the pH stabilizes at 2.0 .
-
Causality: Lowering the pH ensures complete protonation of the propanoic acid moiety, maximizing its lipophilicity for the organic transfer[4].
-
Phase 2: Primary Organic Extraction
-
Transfer the acidified mixture to a separatory funnel.
-
Add an equal volume (1:1 v/v) of Ethyl Acetate (EtOAc) [2].
-
Invert gently and open the stopcock to vent and release pressure. Close the stopcock and shake vigorously for 2 minutes to maximize interfacial mass transfer.
-
Mount the funnel and allow the phases to separate for 10 minutes.
-
Drain the lower aqueous phase (containing polar impurities and salts) into a secondary flask. Retain the upper organic phase.
Phase 3: Washing & Back-Extraction (Deprotonation)
-
Wash the retained organic phase with 0.5 volumes of Saturated NaCl (Brine) .
-
Causality: Brine washing induces a salting-out effect, stripping residual aqueous micro-droplets and polar contaminants from the EtOAc.
-
-
To the washed organic phase, add 0.5 volumes of 1M Sodium Hydroxide (NaOH) .
-
Shake vigorously and allow phases to separate.
-
Causality: The alkaline environment (pH > 8.0) deprotonates the target into a water-soluble carboxylate salt, forcing it into the lower aqueous phase. Neutral lipophilic impurities remain trapped in the upper organic phase.
-
Phase 4: Final Isolation & Analytical Validation
-
Collect the lower aqueous phase (now containing the purified target).
-
Re-acidify this aqueous phase to pH 2.0 using 1M HCl. The pure 2-(2-Ethylphenyl)propanoic acid will precipitate as a white solid, which can be recovered via vacuum filtration or a final EtOAc extraction followed by rotary evaporation.
-
Self-Validation Check: Analyze aliquots of the discarded Phase 2 aqueous waste and Phase 3 organic waste via HPLC-UV at 220 nm[2]. A combined target mass of >5% in the waste streams indicates incomplete pH adjustment or emulsion trapping, requiring protocol recalibration.
Process Visualization
Fig 1. pH-driven liquid-liquid extraction workflow for 2-(2-Ethylphenyl)propanoic acid.
References
-
[2] Title: Simultaneous determination of arylpropionic acidic non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human plasma by HPLC with UV detection Source: PubMed / NIH URL:
-
[1] Title: Advances in Analyses of Profens in Biological and Environmental Samples by Liquid Chromatography Source: Bentham Science Publishers URL:
-
[3] Title: Enantioselective Liquid–Liquid Extraction of Racemic Ibuprofen by l-Tartaric Acid Derivatives Source: Journal of Chemical & Engineering Data - ACS Publications URL:
-
[4] Title: Removal of ibuprofen and 4-isobutylacetophenone by non-dispersive solvent extraction using a hollow fibre membrane contactor Source: ResearchGate URL:
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Simultaneous determination of arylpropionic acidic non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 2-(2-Ethylphenyl)propanoic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Microwave-Assisted Organic Synthesis (MAOS) Target Molecule: 2-(2-Ethylphenyl)propanoic Acid
Introduction & Scientific Rationale
The 2-arylpropanoic acid scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized as the core structural motif in "profen" non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen[1]. These derivatives exhibit potent analgesic and anti-inflammatory activities by targeting cyclooxygenase (COX) enzymes[2]. The specific derivative, 2-(2-Ethylphenyl)propanoic acid , serves as a highly valuable sterically hindered intermediate for downstream pharmaceutical development.
Historically, synthesizing sterically encumbered ortho-substituted arylpropanoic acids via conventional reflux heating requires prolonged reaction times (often 12–24 hours), suffers from poor yields due to competitive β -hydride elimination, and requires tedious chromatographic purification.
To overcome these thermodynamic and kinetic barriers, we deploy Microwave-Assisted Organic Synthesis (MAOS) . Microwave dielectric heating relies on the ability of dipoles and ions to align with an oscillating electromagnetic field, generating intense internal friction and heat[3]. This "in-core" heating creates an inverted temperature gradient compared to conventional hot-plate heating, allowing the reaction mixture to reach high temperatures instantaneously while suppressing the formation of thermodynamic byproducts[3]. By utilizing MAOS, we can accelerate the reaction rates exponentially, improving both yield and product purity[4].
Experimental Design & Causality
This protocol utilizes a highly efficient, two-step self-validating workflow:
-
Microwave-Assisted Suzuki-Miyaura Cross-Coupling: We couple 2-ethylphenylboronic acid with ethyl 2-bromopropionate.
-
Causality of Catalyst: Coupling sp3 -hybridized alkyl halides is notoriously difficult due to rapid β -hydride elimination. We utilize Pd(dppf)Cl2 because the bidentate dppf ligand enforces a rigid geometry around the palladium center, accelerating reductive elimination and outcompeting the unwanted β -hydride elimination pathway.
-
Causality of Solvent: A biphasic Toluene/Water (3:1) system is selected. Toluene excellently solubilizes the organic substrates but is microwave-transparent. Water possesses a high loss tangent ( tanδ ), acting as the "microwave antenna" to rapidly absorb microwave energy and transfer heat to the organic phase[3].
-
-
Microwave-Assisted Saponification: The resulting ester is hydrolyzed using LiOH.
-
Causality of Solvent: A THF/MeOH/H 2 O mixture is used. Both methanol and water are excellent microwave absorbers, driving the nucleophilic acyl substitution to completion in just 5 minutes[4].
-
Workflow Visualization
Figure 1: Two-step microwave-assisted synthesis workflow for 2-(2-Ethylphenyl)propanoic acid.
Step-by-Step Protocols (Self-Validating System)
Step 1: Synthesis of Ethyl 2-(2-ethylphenyl)propanoate
Reagents:
-
2-Ethylphenylboronic acid: 1.0 mmol (150 mg)
-
Ethyl 2-bromopropionate: 1.2 mmol (217 mg)
-
Pd(dppf)Cl2⋅CH2Cl2 : 0.05 mmol (40 mg, 5 mol%)
-
K2CO3 : 3.0 mmol (414 mg)
-
Solvent: Toluene/H 2 O (3:1 v/v, 4 mL)
Procedure:
-
Equip a 10 mL heavy-walled microwave reactor vial with a magnetic stir bar.
-
Add the boronic acid, ethyl 2-bromopropionate, K2CO3 , and the solvent mixture.
-
Scientist's Insight (Degassing): Purge the vial with Argon for 5 minutes. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid (forming a biphenyl byproduct) and to protect the Pd(0) active catalytic species.
-
Quickly add the Pd(dppf)Cl2 catalyst and seal the vial with a Teflon-lined crimp cap.
-
Irradiate in a dedicated microwave synthesizer. Parameters: 110 °C, 15 minutes, High stirring, Pre-stirring: 10 seconds.
-
Validation Checkpoint 1 (IPC): Upon cooling, withdraw 10 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is validated if the boronic acid peak ( m/z 150.1) is absent, and the target ester mass ( [M+H]+=207.1 ) is the dominant signal.
-
Extract the mixture with Ethyl Acetate ( 3×5 mL), wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. The crude ester is carried directly to Step 2.
Step 2: Saponification to 2-(2-Ethylphenyl)propanoic Acid
Reagents:
-
Crude Ethyl 2-(2-ethylphenyl)propanoate: ~1.0 mmol
-
Lithium Hydroxide Monohydrate ( LiOH⋅H2O ): 3.0 mmol (126 mg)
-
Solvent: THF/MeOH/H 2 O (2:1:1 v/v, 4 mL)
Procedure:
-
Transfer the crude ester into a clean 10 mL microwave vial.
-
Add the LiOH⋅H2O and the THF/MeOH/H 2 O solvent mixture. Seal the vial.
-
Scientist's Insight (Headspace Management): Ensure the liquid volume does not exceed 5 mL in a 10 mL vial. Adequate headspace is critical in MAOS to allow the pressure transducer to accurately regulate power output without triggering a safety abort.
-
Irradiate in the microwave synthesizer. Parameters: 80 °C, 5 minutes, High stirring.
-
Validation Checkpoint 2 (IPC): Spot the reaction mixture on a silica TLC plate against the crude ester (Eluent: 8:2 Hexanes/EtOAc). The ester spot ( Rf≈0.6 ) should be completely consumed, replaced by a baseline spot (the lithium carboxylate salt).
-
Transfer the mixture to a beaker, dilute with 10 mL water, and wash with Diethyl Ether ( 2×5 mL) to remove organic impurities.
-
Acidify the aqueous layer with 1M HCl to pH ~2. The target acid will precipitate or form an oil.
-
Extract the acidified aqueous layer with Ethyl Acetate ( 3×10 mL). Dry over Na2SO4 and concentrate to yield the pure 2-(2-Ethylphenyl)propanoic acid.
-
Final Validation: Confirm product identity via LC-MS (Negative ion mode, [M−H]−=177.1 ) and 1 H-NMR (look for the characteristic doublet of the α -methyl group at ~1.5 ppm and the quartet of the α -proton at ~4.0 ppm).
Quantitative Data & Process Comparison
The application of microwave dielectric heating provides a staggering improvement over traditional thermal convection methods. Below is a comparative summary of the process metrics:
| Parameter | Conventional Reflux Heating | Microwave Irradiation (MAOS) | Process Improvement |
| Step 1: Reaction Time | 16 - 24 hours | 15 minutes | ~96x faster |
| Step 1: Isolated Yield | 55% - 62% | 88% - 92% | +30% Yield |
| Step 2: Reaction Time | 4 - 6 hours | 5 minutes | ~72x faster |
| Step 2: Conversion | 80% | >99% | Near-quantitative |
| Overall Purity (LC-MS) | ~85% (Requires column chromatography) | >98% (Purified via simple acid/base extraction) | Eliminates silica gel chromatography |
Conclusion
By transitioning the synthesis of 2-(2-Ethylphenyl)propanoic acid from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS), we establish a highly robust, self-validating protocol. The use of dielectric heating not only reduces the total synthesis time from days to mere minutes but also suppresses thermodynamic degradation pathways, resulting in exceptionally high yields and purity profiles without the need for column chromatography.
References
-
"Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities", Human Journals, 2020. Available at: [Link]
-
"MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH", International Journal of Novel Research and Development, 2023. Available at: [Link]
-
"Antiproliferative Activity of Pt(IV) Conjugates Containing the Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)", ResearchGate. Available at: [Link]
Sources
Application Notes and Protocols: Advanced Amide Coupling Strategies for 2-(2-Ethylphenyl)propanoic Acid
Introduction & Strategic Rationale
2-(2-Ethylphenyl)propanoic acid belongs to the "profen" family of 2-arylpropanoic acids. Molecules in this class are heavily utilized in medicinal chemistry, both as nonsteroidal anti-inflammatory drugs (NSAIDs) and as versatile chiral building blocks[4]. However, the structural topology of 2-(2-ethylphenyl)propanoic acid presents profound synthetic challenges during amide or ester coupling. The presence of an ortho-ethyl group on the phenyl ring, combined with the alpha-methyl group on the propanoic acid backbone, creates a highly sterically hindered microenvironment around the carboxylate electrophile.
While standard carbodiimide-mediated coupling methodologies (e.g., EDC/NHS or EDC/HOBt) are routinely employed for unhindered substrates like linear peptides or protein immobilization [3], applying these first-generation reagents to sterically encumbered profens often results in sluggish kinetics, incomplete conversion, and elevated rates of epimerization at the labile alpha-chiral center[1]. Consequently, successful derivatization requires the generation of highly reactive activated esters or acyl halides to overcome the activation energy barrier imposed by this steric shielding [2].
Mechanistic Causality in Reagent Selection
To achieve high-yielding amide bond formation without compromising enantiomeric purity, the choice of coupling reagent is critical. We bypass standard carbodiimides in favor of two specific pathways:
-
Uronium Salts (HATU): HATU is the gold standard for hindered profens [2]. The causality behind its efficacy lies in the in situ generation of a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides neighboring group participation, coordinating with the incoming amine via hydrogen bonding. This internal base catalysis accelerates the nucleophilic attack even in sterically congested transition states [1].
-
Acid Chloride Activation: For exceptionally bulky amines (e.g., substituted anilines or secondary amines), even HATU may fail to achieve full conversion. In such cases, conversion to the acyl chloride using oxalyl chloride and a catalytic amount of DMF provides the smallest, most electrophilic activated species possible, overriding steric bounce-back.
Decision Workflow for Coupling Hindered Profens
Decision matrix for coupling sterically hindered 2-arylpropanoic acids based on nucleophile bulk.
Quantitative Reagent Comparison
The following table summarizes the expected performance of various activation strategies when applied to 2-(2-Ethylphenyl)propanoic acid based on established literature benchmarks [1][2].
| Coupling Reagent System | Activation Intermediate | Typical Yield (%) | Reaction Time (h) | Epimerization Risk | Recommended Use Case |
| EDC / HOBt | O-Acylisourea / HOBt ester | 40–60% | 12–24 | Moderate to High | Unhindered aliphatic acids (Not recommended here) |
| HATU / DIPEA | HOAt active ester | 75–95% | 4–12 | Low | Primary and unhindered secondary amines |
| Oxalyl Chloride / DMF | Acyl chloride | 80–98% | 2–4 | High (if base is excess) | Anilines, highly bulky secondary amines |
Experimental Protocols
Protocol A: HATU-Mediated Amide Coupling
Optimized for primary amines and unhindered secondary amines. This protocol minimizes epimerization at the alpha-chiral center.
-
Dissolution: In an oven-dried flask under an inert argon atmosphere, dissolve 2-(2-Ethylphenyl)propanoic acid (1.0 equiv, typically 1.0 mmol) in anhydrous DMF to achieve a 0.1 M concentration.
-
Causality: Anhydrous conditions are mandatory to prevent premature hydrolysis of the highly reactive HOAt active ester back to the free acid.
-
-
Activation: Add HATU (1.2 equiv) in one portion, followed immediately by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir the mixture at room temperature for exactly 15–20 minutes.
-
Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid, facilitating the formation of the uronium intermediate without competing as a nucleophile [1]. The 15-minute pre-activation ensures complete conversion to the HOAt ester before the amine is introduced.
-
-
Self-Validation (Activation Check): Withdraw a 5 µL aliquot of the reaction mixture and quench it in 100 µL of anhydrous methanol. LC-MS analysis should reveal the mass of the methyl ester (formed by the rapid methanolysis of the HOAt ester). If the free acid mass persists, activation is incomplete, indicating potential moisture contamination in the DMF.
-
Coupling: Add the target amine (1.1 equiv) dropwise. Stir the reaction for 4–12 hours at room temperature. Monitor the disappearance of the HOAt ester via LC-MS.
-
Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove acidic byproducts and HOAt), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Acyl Chloride Method
Optimized for electron-deficient anilines and highly bulky secondary amines where HATU yields incomplete conversion.
-
Dissolution: Dissolve 2-(2-Ethylphenyl)propanoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
-
Catalysis: Add 2–3 drops of anhydrous DMF.
-
Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true, highly reactive chlorinating species in this catalytic cycle.
-
-
Chlorination: Cool the flask to 0 °C. Add Oxalyl Chloride (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation (Chlorination Check): Validation of acyl chloride formation is achieved by observing the cessation of gas evolution (CO and CO₂). A quenched aliquot in methanol will yield the methyl ester exclusively on TLC/LC-MS without the need for coupling reagents, confirming the presence of the ultra-reactive acyl chloride.
-
Concentration: Remove the DCM and excess oxalyl chloride under reduced pressure. Do not apply heat above 30 °C to avoid ketene formation and subsequent degradation.
-
Coupling: Redissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C. Add the target amine (1.1 equiv) followed by Triethylamine (2.0 equiv). Stir for 2 hours, then quench with water and perform a standard biphasic extraction.
References
resolving steric hindrance in 2-(2-Ethylphenyl)propanoic acid reactions
Technical Support Center: 2-(2-Ethylphenyl)propanoic acid
Welcome to the technical support guide for reactions involving 2-(2-Ethylphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions with this sterically hindered substrate. The following question-and-answer guide provides in-depth solutions, explains the underlying chemical principles, and offers detailed protocols to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my esterification or amidation reactions with 2-(2-Ethylphenyl)propanoic acid resulting in low yields or failing completely?
A1: The primary challenge is significant steric hindrance around the carboxylic acid group.
The structure of 2-(2-Ethylphenyl)propanoic acid presents two major steric impediments that dramatically slow down the rate of nucleophilic acyl substitution reactions[1][2]:
-
Ortho-Ethyl Group: The ethyl group at the C2 position of the phenyl ring physically blocks the trajectory of incoming nucleophiles (alcohols or amines) attempting to attack the electrophilic carbonyl carbon. This is a well-documented challenge for ortho-substituted benzoic acid derivatives.[3]
-
Alpha-Methyl Group: The methyl group on the carbon adjacent (alpha) to the carbonyl group adds another layer of steric bulk, further shielding the reaction center.
These bulky groups create a high-energy transition state for the formation of the required tetrahedral intermediate, leading to slow reaction rates and poor conversion under standard conditions.[1][4]
Visualization of Steric Hindrance
The following diagram illustrates how the bulky ortho- and alpha-substituents obstruct nucleophilic attack on the carbonyl carbon.
Caption: Steric hindrance from the ortho-ethyl and alpha-methyl groups.
Q2: My standard DCC or EDC/HOBt coupling isn't efficient. What are the next-level strategies for forcing the reaction to completion?
A2: For highly hindered substrates, you must employ more potent coupling reagents or alternative activation pathways.
Standard carbodiimides like DCC or EDC form an O-acylisourea intermediate. While reactive, this intermediate is prone to a side reaction where it rearranges into an unreactive N-acylurea, especially when the subsequent nucleophilic attack is slow due to steric hindrance.[5][6] Additives like 1-Hydroxybenzotriazole (HOBt) help by trapping the O-acylisourea to form a more stable HOBt-ester, but even this may not be reactive enough for this substrate.[6][7][8]
Strategy 1: High-Potency Uronium/Aminium and Phosphonium Salt Reagents
These reagents are designed for "difficult" couplings and are generally more effective than simple carbodiimide/additive combinations.[5][9]
| Reagent | Class | Key Advantages for Hindered Substrates | Base Required |
| HATU | Uronium/Aminium | Forms a highly reactive HOAt-ester. The nitrogen in the HOAt ring provides anchimeric assistance, accelerating the coupling.[7][9][10] | Yes (e.g., DIPEA) |
| COMU | Uronium/Aminium | Reactivity is comparable or superior to HATU.[10][11] Based on non-explosive OxymaPure, making it significantly safer than HOBt/HOAt-based reagents.[5][10] | Yes (e.g., DIPEA) |
| PyBOP | Phosphonium | Generates a HOBt-ester. Does not cause guanidinylation of primary amines, a potential side reaction with uronium salts.[9] | Yes (e.g., DIPEA) |
Strategy 2: Conversion to a More Reactive Intermediate
If direct coupling fails, the most reliable strategy is to convert the carboxylic acid into a highly reactive acyl chloride. This intermediate will then react with most nucleophiles, even hindered ones, often requiring only a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[3][12]
Workflow: Troubleshooting a Failed Coupling Reaction
Caption: Troubleshooting workflow for hindered coupling reactions.
Detailed Experimental Protocols
Protocol 1: Amidation using COMU Coupling Reagent
This protocol is recommended when standard carbodiimide methods have failed. COMU is chosen for its high reactivity and superior safety profile.[10][11]
Materials:
-
2-(2-Ethylphenyl)propanoic acid (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
COMU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(2-Ethylphenyl)propanoic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add COMU (1.1 equiv). The solution may turn yellow.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. For extremely hindered amines, the temperature can be gently elevated to 40-50°C.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Formation and Reaction of the Acyl Chloride
This is the most robust method for overcoming severe steric hindrance. Thionyl chloride (SOCl₂) is effective and its byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[12][13][14]
Part A: Acyl Chloride Formation Materials:
-
2-(2-Ethylphenyl)propanoic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 equiv, may be used as solvent)
-
Anhydrous Dichloromethane (DCM) (optional)
-
Catalytic DMF (1-2 drops)
Procedure:
-
Setup: In a flame-dried flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), add 2-(2-Ethylphenyl)propanoic acid.
-
Reagent Addition: Add thionyl chloride (can be used as the solvent) or dissolve the acid in minimal anhydrous DCM and add SOCl₂ (2.0 equiv). Add one drop of anhydrous DMF as a catalyst.[13]
-
Reaction: Gently reflux the mixture for 2-4 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Carefully remove the excess SOCl₂ and solvent under reduced pressure (use a trap cooled with dry ice/acetone). The resulting crude acyl chloride is often used directly in the next step without further purification.
Part B: Reaction with a Nucleophile (e.g., Alcohol for Esterification) Materials:
-
Crude 2-(2-Ethylphenyl)propanoyl chloride (1.0 equiv)
-
Alcohol nucleophile (1.2 equiv)
-
Anhydrous Pyridine or Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: Dissolve the alcohol (1.2 equiv) and pyridine (1.5 equiv) in anhydrous DCM in a flame-dried flask under an inert atmosphere. Cool the solution to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from Part A in a small amount of anhydrous DCM and add it dropwise to the cooled alcohol/pyridine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.
-
Workup & Purification: Perform an aqueous workup and purify by column chromatography as described in Protocol 1.
Q3: How should I monitor these slow reactions and purify the bulky products?
A3: Effective monitoring requires patience, and purification may necessitate modified chromatographic techniques.
Reaction Monitoring:
-
TLC: Use a solvent system that provides good separation between your starting material (acid) and the less polar product (ester/amide). The carboxylic acid will often streak; adding a small amount of acetic acid to the eluent can improve spot shape. The product should have a significantly higher Rf value.
-
LC-MS: This is the preferred method for unambiguous monitoring. It allows you to track the disappearance of the starting material mass ion and the appearance of the product mass ion over time.
Purification:
-
Column Chromatography: Sterically hindered products can sometimes be challenging to purify via chromatography. They may elute faster than expected or exhibit tailing.
-
Use a shallower solvent gradient than usual to improve separation.
-
For amides that are difficult to separate from urea byproducts (from carbodiimide reagents), switching to the acyl chloride method (Protocol 2) or using phosphonium reagents like PyBOP is advantageous as it avoids these impurities.[9]
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity and can be more scalable than chromatography.[15] Test various solvent systems (e.g., ethanol, ethyl acetate/hexanes, acetonitrile).
-
Acid/Base Wash: During workup, a thorough wash with aqueous base (e.g., NaHCO₃ or NaOH) is crucial to remove any unreacted carboxylic acid starting material.[16]
References
-
HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Available from: [Link]
-
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. Available from: [Link]
-
DCC Coupling With HOBt Activation Mechanism. YouTube. Available from: [Link]
-
Coupling Reagents. AAPPTEC. Available from: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available from: [Link]
-
Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Master Organic Chemistry. Available from: [Link]
-
Mechanism of peptide bond formation through carbodiimide. ResearchGate. Available from: [Link]
-
Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. Available from: [Link]
-
Synthesis of acyl chlorides. Organic Chemistry Portal. Available from: [Link]
-
Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Available from: [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? ACS Publications. Available from: [Link]
-
What is the best technique for amide purification? ResearchGate. Available from: [Link]
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC. Available from: [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. Available from: [Link]
-
Fisher Esterification: Synthesis and Purification of Esters. HSCprep. Available from: [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available from: [Link]
-
2-phenylpropionic acid. Organic Syntheses Procedure. Available from: [Link]
-
Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions. University of Illinois Chicago. Available from: [Link]
-
Nucleophilic Acyl Substitution Reactions. OpenStax. Available from: [Link]
- Preparation method of 2-(4-alkylphenyl) propanoic acid.Google Patents.
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available from: [Link]
-
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. Available from: [Link]
- Preparation method for 2-phenylpropionic acid.Google Patents.
-
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. Available from: [Link]
- Process for purifying fatty acid amides.Google Patents.
-
Effect of additives on the amidation of 3-phenyl- propanoic acid (1). ResearchGate. Available from: [Link]
- Method for esterifying hindered carboxylic acids.Google Patents.
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Available from: [Link]
-
Recent Developments on the Mechanism and Kinetics of Esterification Reaction Promoted by Various Catalysts. SciSpace. Available from: [Link]
-
Synthesis of some 2-arylpropionic acid amides as prodrugs. PubMed. Available from: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available from: [Link]
-
Synthesis of Sterically Hindered Enamides via a Ti-Mediated Condensation of Amides with Aldehydes and Ketones. The Royal Society of Chemistry. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bachem.com [bachem.com]
- 6. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. youtube.com [youtube.com]
- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. orgosolver.com [orgosolver.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. US5419815A - Process for purifying fatty acid amides - Google Patents [patents.google.com]
Technical Support Center: Impurity Identification in 2-(2-Ethylphenyl)propanoic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the identification of impurities in 2-(2-Ethylphenyl)propanoic acid samples. The following question-and-answer format is designed to directly address specific issues and provide both theoretical understanding and practical, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect in my 2-(2-Ethylphenyl)propanoic acid sample?
A1: The impurities in your sample will largely depend on the synthetic route employed. However, based on common manufacturing processes for arylpropionic acids, you can anticipate several classes of impurities.[1][2] These include:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis process are common impurities. For instance, if a multi-step synthesis is used, you might find precursors to the final molecule.
-
By-products: These are formed from side reactions occurring during the synthesis. An example could be the formation of isomers or products from over-alkylation.
-
Degradation Products: These impurities can form during manufacturing or upon storage of the drug substance.[1][2]
-
Reagents, Ligands, and Catalysts: Trace amounts of chemicals used in the synthesis may remain in the final product.[1]
-
Residual Solvents: Solvents used during synthesis and purification can be present in the final sample.[2][3]
Specifically for 2-arylpropionic acids like ibuprofen, which is structurally similar, known impurities include isomers and related propanoic acid derivatives.[4][5] For 2-(2-Ethylphenyl)propanoic acid, one could expect to find related substances like 2-(4-ethylphenyl)propanoic acid.[6]
Q2: I'm seeing unexpected peaks in my HPLC chromatogram. How do I begin to identify what they are?
A2: Unexpected peaks indicate the presence of unknown components in your sample. A systematic approach is crucial for identification.
Initial Steps:
-
System Suitability Check: First, ensure your HPLC system is performing correctly. Run a system suitability test to check parameters like peak shape, resolution, and retention time stability.
-
Blank Injection: Inject a blank solvent (your mobile phase or sample diluent) to rule out contamination from the system or solvent.
-
Spiking Experiment: If you have potential impurity standards, "spike" your sample with a small amount of each and observe which peak increases in area. This is a quick way to confirm the identity of known impurities.
If the peaks remain unidentified, proceed to more advanced characterization techniques as detailed in the troubleshooting guides below.
Q3: What are the regulatory guidelines I need to be aware of for impurities?
A3: The International Council for Harmonisation (ICH) provides key guidelines for impurity testing in new drug substances.[7][8][9] The primary documents to consult are:
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.[3][7][8][9]
-
ICH Q3C(R5): Impurities: Guideline for Residual Solvents: This provides guidance on permissible daily exposures for residual solvents.[7][8]
-
ICH Q3D(R1): Guideline for Elemental Impurities: This guideline addresses the control of elemental impurities.[7][10][11]
Key Thresholds from ICH Q3A:
-
Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically 0.05%.[3][7]
-
Identification Threshold: The level above which an impurity's structure must be determined. This generally starts at 0.10% for a maximum daily dose of ≤ 2g/day.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety. This typically begins at 0.15% or 1.0 mg per day total intake (whichever is lower) for a maximum daily dose of ≤ 2g/day.
It is crucial to consult the latest versions of these guidelines for full details and any recent updates.
Part 2: Troubleshooting Guides for Analytical Techniques
This section provides detailed troubleshooting for common analytical methods used in impurity profiling.
High-Performance Liquid Chromatography (HPLC)
Q4: My HPLC method is not separating all the impurity peaks from the main peak. What can I do to improve resolution?
A4: Co-elution of the main peak with impurities is a common challenge. Here’s a systematic approach to improving resolution:
Causality: Resolution in HPLC is primarily influenced by the selectivity, efficiency, and retention factor of the chromatographic system. To improve separation, you need to manipulate these parameters.
Workflow for HPLC Method Optimization:
Caption: Logical workflow for HPLC method optimization to improve peak resolution.
Experimental Protocol: Step-by-Step Method Development
-
Mobile Phase Composition:
-
Rationale: Altering the ratio of your organic solvent (e.g., acetonitrile or methanol) to your aqueous buffer will change the elution strength of the mobile phase and affect the retention times of your analytes.
-
Protocol:
-
Start with a 5-10% change in the organic modifier concentration.
-
Run a series of injections with systematically varied mobile phase compositions (e.g., 50:50, 55:45, 45:55 A:B).
-
Evaluate the chromatograms for changes in resolution between the peak of interest and the main peak.
-
-
-
pH of the Mobile Phase:
-
Rationale: For an acidic compound like 2-(2-Ethylphenyl)propanoic acid, the pH of the mobile phase will affect its ionization state and, consequently, its retention on a reverse-phase column. Small changes in pH can lead to significant shifts in retention time and selectivity.
-
Protocol:
-
Determine the pKa of 2-(2-Ethylphenyl)propanoic acid.
-
Adjust the pH of your aqueous buffer by ±0.2 pH units around a pH that is at least 1.5-2 units away from the pKa.
-
Equilibrate the column with the new mobile phase and inject your sample.
-
-
-
Column Chemistry:
-
Rationale: If modifying the mobile phase is insufficient, changing the stationary phase can provide a different selectivity.
-
Protocol:
-
Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl or a Cyano column).
-
If using a C18 column, try one with a different end-capping or carbon load.
-
Begin with the original mobile phase conditions and re-optimize as described above.
-
-
Table 1: Common HPLC Columns for Organic Acid Analysis
| Column Type | Stationary Phase | Separation Principle | Typical Application |
| C18 (ODS) | Octadecylsilane | Hydrophobic interactions | General purpose for non-polar to moderately polar compounds. |
| C8 | Octylsilane | Hydrophobic interactions | Less retentive than C18, good for more hydrophobic compounds. |
| Phenyl | Phenyl groups | π-π interactions, hydrophobic interactions | Good selectivity for aromatic compounds. |
| Cyano (CN) | Cyanopropyl groups | Dipole-dipole interactions, weak hydrophobic interactions | Can be used in both normal and reverse-phase modes. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Q5: I am trying to analyze my sample by GC-MS, but I am getting poor peak shape and low sensitivity. What could be the issue?
A5: Carboxylic acids like 2-(2-Ethylphenyl)propanoic acid are polar and non-volatile, which makes them challenging to analyze directly by GC-MS.[12] Derivatization is often necessary to improve their volatility and thermal stability.[13]
Causality: Poor peak shape (tailing) and low sensitivity are often due to the analyte's interaction with active sites in the GC system or its thermal degradation in the hot injector. Derivatization masks the polar carboxyl group, making the molecule more volatile and less prone to these issues.
Experimental Protocol: Silylation for GC-MS Analysis
This protocol describes a common derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of your 2-(2-Ethylphenyl)propanoic acid sample into a clean, dry 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
-
Reaction:
-
Cap the vial tightly.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or oven.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Workflow for GC-MS Analysis of Organic Acids:
Caption: General workflow for the identification of impurities in organic acids using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q6: I have isolated an unknown impurity. How can I use NMR to determine its structure?
A6: NMR spectroscopy is a powerful tool for the structural elucidation of unknown compounds.[14][15][16] A combination of 1D and 2D NMR experiments is typically required.
Causality: NMR experiments provide information about the chemical environment of atomic nuclei (¹H and ¹³C) and their connectivity within a molecule. By piecing together this information, the complete structure can be determined.
Experimental Protocol: Structural Elucidation by NMR
-
¹H NMR:
-
Purpose: Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration).
-
Procedure: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
-
¹³C NMR and DEPT:
-
Purpose: The ¹³C NMR spectrum shows the number of different types of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) help distinguish between CH, CH₂, and CH₃ groups.
-
Procedure: Acquire a broadband-decoupled ¹³C spectrum and DEPT-135 spectrum.
-
-
2D NMR - COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons that are coupled to each other (typically on adjacent carbons).
-
Procedure: Acquire a ¹H-¹H COSY spectrum to establish proton-proton connectivities.
-
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence):
-
Purpose: Correlates protons directly to the carbons they are attached to.
-
Procedure: Acquire an HSQC or HMQC spectrum to link the ¹H and ¹³C assignments.
-
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting molecular fragments.
-
Procedure: Acquire an HMBC spectrum to piece together the carbon skeleton.
-
Logical Relationship for NMR-based Structure Elucidation:
Caption: Interrelationship of common NMR experiments for structural elucidation.
By systematically analyzing the data from these experiments, you can propose a structure for your unknown impurity.
Part 3: References
-
MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.
-
Impurities in new drug substances Q3A (R2) - ICH.
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
-
ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy.
-
GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography - SciSpace.
-
Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes - JEOL.
-
Organic Acids Qualitative Analysis in Urine by GCMS - erndim.org.
-
Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry - MDPI.
-
ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV.
-
Elemental Impurities and the Corresponding Regulations - West Pharmaceutical Services.
-
ICH and USP Regulation for Elemental Impurities in Pharma.
-
1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF.
-
Impurities in Drug Substances and Products.
-
Structure Elucidation and NMR - Hypha Discovery.
-
Impurity Profiling of Anti-Inflammatory Drugs | Insight Medical Publishing - iMedPub LTD.
-
Impurities In Pharmaceuticals: Types, Regulations And Strategies | GMP Insiders.
-
A Comparative Guide to Impurity Profiling and Validation of Ibuprofen Isobutanolammonium - Benchchem.
-
Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry.
-
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques - Taylor & Francis.
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu.
-
Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC.
-
NMR spectroscopy of small molecules in solution - ResearchGate.
-
NMR spectroscopy of small molecules in solution - Books.
-
Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column.
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA.
-
2-phenylpropionic acid - Organic Syntheses Procedure.
-
impurity profiling and drug characterization: backdrop and approach.
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC.
-
Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid - QuickCompany.
-
An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PlumX.
-
synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf - TSI Journals.
-
US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Google Patents.
-
EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents.
-
(2RS)-2-(4-Ethylphenyl)propanoic Acid | LGC Standards.
-
Synthesis of Ibuprofen Degradation products and impurities Introduction - Amazon S3.
Sources
- 1. ikev.org [ikev.org]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. database.ich.org [database.ich.org]
- 4. oaji.net [oaji.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. (2RS)-2-(4-Ethylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. USP <232> &<233> Elemental Impurities Regulations & Analytical Support [westpharma.com]
- 11. ICH and USP Regulation for Elemental Impurities in Pharma [spectro.com]
- 12. metbio.net [metbio.net]
- 13. erndim.org [erndim.org]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
minimizing side reactions in 2-(2-Ethylphenyl)propanoic acid production
A Guide to Minimizing Side Reactions and Optimizing Purity
Welcome to the technical support center for the synthesis of 2-(2-ethylphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and minimize common side reactions encountered during production. As Senior Application Scientists, we have compiled field-proven insights and protocols to enhance your experimental outcomes.
Introduction
2-(2-Ethylphenyl)propanoic acid is a non-steroidal anti-inflammatory drug (NSAID) precursor and a valuable building block in medicinal chemistry. Achieving high purity and yield is paramount, yet several synthetic routes are prone to specific side reactions. This guide provides an in-depth, question-and-answer-based approach to navigate these challenges, focusing on the underlying chemical principles to empower you to make informed decisions in your laboratory.
Troubleshooting Guide by Synthetic Route
We will explore three common synthetic pathways, each with a unique profile of potential side reactions.
-
Phase-Transfer Catalysis (PTC) Alkylation of 2-Ethylphenylacetonitrile
-
Decarboxylation of a Substituted Malonic Acid Derivative
-
Direct Hydrocarboxylation of 2-Ethylstyrene
Route 1: Phase-Transfer Catalysis (PTC) Alkylation
This popular method involves the methylation of 2-ethylphenylacetonitrile followed by hydrolysis. While robust, it is susceptible to over-alkylation and incomplete hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions when using the PTC method for 2-(2-ethylphenyl)propanoic acid synthesis?
The main side products are the dialkylated nitrile, 2-(2-ethylphenyl)-2-methylpropanenitrile, and the intermediate amide, 2-(2-ethylphenyl)propanamide. The formation of the dialkylated product is a significant issue that can substantially lower the yield of the desired mono-methylated compound.[1]
Q2: My final product is contaminated with a significant amount of the dimethylated analog. What is causing this and how can I prevent it?
This is a classic problem of over-alkylation. The carbanion of the desired product, 2-(2-ethylphenyl)propionitrile, can form under the strong basic conditions and react with another equivalent of the methylating agent.
Causality: The reaction relies on a phase-transfer catalyst (like a quaternary ammonium salt) to shuttle the hydroxide anion from the aqueous phase to the organic phase, where it deprotonates the benzylic carbon of the acetonitrile.[2][3][4][5] If the reaction is not carefully controlled, the newly formed mono-methylated product can also be deprotonated and subsequently alkylated.
Troubleshooting Workflow: Minimizing Dialkylation
Caption: Ligand effect on hydrocarboxylation regioselectivity.
Q2: What are the best practices for setting up a highly regioselective hydrocarboxylation reaction?
To achieve high selectivity for the desired 2-arylpropanoic acid, every component must be chosen carefully.
| Parameter | Recommendation for Markovnikov Selectivity | Source |
| Catalyst | NiBr₂·glyme or Pd(OAc)₂ | Proven effective for this transformation. |
| Ligand | Neocuproine | Critical for directing selectivity to the branched product. |
| Reductant/H-Source | Hantzsch ester (HEH) or Formic Acid | Provides the hydride for the metal-hydride intermediate. |
| CO₂ Source | CO₂ balloon (1 atm) or high-pressure autoclave | Atmospheric pressure is often sufficient with modern catalysts. |
| Solvent | Anhydrous, polar aprotic (e.g., DMF, DMAc) | Ensures solubility of catalyst components. |
| Additives | Molecular sieves (4 Å) | Removes trace water which can interfere with the catalytic cycle. [6] |
This type of reaction often involves a dual catalytic system, such as combining visible-light photoredox catalysis with nickel catalysis, to achieve high yields under mild conditions (room temperature, 1 atm CO₂). [8][9]
General FAQs
Q: How do I choose the best synthetic route for my needs?
-
For Large-Scale, Cost-Effective Synthesis: The Phase-Transfer Catalysis (PTC) route is often preferred in industrial settings due to its use of inexpensive reagents and robust conditions. [2][3]* For Flexibility and Small-Scale Synthesis: The Malonic Ester route is a classic, reliable method that is easily adaptable in a research lab setting.
-
For Green Chemistry and Atom Economy: The Direct Hydrocarboxylation route is the most modern and "green" approach, as it avoids stoichiometric byproducts. However, it requires more specialized catalysts and ligands. [6][7] Q: What are the recommended analytical methods for identifying these side products?
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile side products like the dialkylated nitrile or the regioisomeric acids (after esterification).
-
High-Performance Liquid Chromatography (HPLC): The preferred method for analyzing the final non-volatile carboxylic acid product and its non-volatile impurities like the intermediate amide or un-decarboxylated malonic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structure confirmation of the final product and any isolated impurities.
References
-
Abdel-Malek, H. A., & Ewies, E. F. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
Cabrera-Rivera, F., et al. (2015). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. International Journal of Organic Chemistry. [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]
-
Presset, M., et al. (2013). Decarboxylative Claisen Condensations with Substituted Malonic Acid Half Oxyesters. European Journal of Organic Chemistry. [Link]
-
Slideshare. (n.d.). Phase transfer catalysis : Theory and application. [Link]
-
Ye, J., et al. (2018). Ligand-Controlled Regioselective Hydrocarboxylation of Styrenes with CO2 by Combining Visible Light and Nickel Catalysis. Journal of the American Chemical Society. [Link]
-
Ye, J., et al. (2018). Ligand-Controlled Regioselective Hydrocarboxylation of Styrenes with CO2 by Combining Visible Light and Nickel Catalysis. PubMed. [Link]
-
Yu, W., et al. (2020). Visible-Light-Driven Anti-Markovnikov Hydrocarboxylation of Acrylates and Styrenes with CO2. CCS Chemistry. [Link]
-
Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
Zhang, S., et al. (2021). Insights into the Regioselective Hydrocarboxylation of Styrenes with CO2 Controlled by the Ligand of Nickel Catalysts. ACS Sustainable Chemistry & Engineering. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Le Gall, E., et al. (2021). Decarboxylative Mannich Reactions with Substituted Malonic Acid Half-Oxyesters. The Journal of Organic Chemistry. [Link]
-
Organic Letters. (2020). Electrochemical Ni-Catalyzed α-Selective Hydrocarboxylation of Styrenes with CO2. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
-
Reddit. (2022). Grignard side reactions. [Link]
-
Jayasree, S., et al. (1999). Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids. Organic Letters. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). A Novel Approach to the Synthesis of 2-Aryl Propionates. [Link]
-
Kenyon, J., & Ross, W. A. (1951). The mechanism of the decarboxylation of substituted malonic acid derivatives. Journal of the Chemical Society. [Link]
-
PubMed. (n.d.). Synthesis of some 2-arylpropionic acid amides as prodrugs. [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. [Link]
-
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. [Link]
-
Molecules. (2023). Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity. [Link]
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. [Link]
-
ACS Catalysis. (2014). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. [Link]
-
Academia.edu. (n.d.). methods for the synthesis of antiinflammatory 2-aryl propionic acids. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]
-
QuickCompany. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. [Link]
-
LookChem. (n.d.). Cas no 3585-52-2 (2-(4-ethylphenyl)propanoic acid). [Link]
-
ResearchGate. (n.d.). Styrene Production from Benzene and Ethylene Catalyzed by Palladium(II): Enhancement of Selectivity toward Styrene via Temperature-dependent Vinyl Ester Consumption. [Link]
-
PubMed. (n.d.). Effect of (+/-)-2-[p-(2-thenoyl)phenyl] propionic acid (suprofen) on experimental allergic reactions. [Link]
-
ResearchGate. (2009). Palladium(II) carboxylates and palladium(I) carbonyl carboxylate complexes as catalysts for olefin cyclopropanation with ethyl diazoacetate. [Link]
-
Semantic Scholar. (2009). Palladium(II) carboxylates and palladium(I) carbonyl carboxylate complexes as catalysts for olefin cyclopropanation with ethyl d. [Link]
-
MDPI. (2021). Palladium-Catalyzed Dehydrogenative C-2 Alkenylation of 5-Arylimidazoles and Related Azoles with Styrenes. [Link]
-
PubChem. (n.d.). 2-(4-Ethylphenyl)propionic acid. [Link]
-
Dovepress. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Phase transfer catalysis : Theory and application | PPTX [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Stability of 2-(2-Ethylphenyl)propanoic Acid in Plasma Samples
Welcome to the technical support guide for ensuring the stability of 2-(2-Ethylphenyl)propanoic acid in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. As there is limited specific stability data for this analyte, this guide focuses on the principles and experimental workflows required to robustly determine its stability in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and stability of 2-(2-Ethylphenyl)propanoic acid in a plasma matrix.
Q1: What is 2-(2-Ethylphenyl)propanoic acid and why is its stability in plasma a critical concern?
Q2: What are the likely degradation pathways for 2-(2-Ethylphenyl)propanoic acid in plasma?
Based on its chemical structure—a carboxylic acid with an aromatic ring and an ethyl group—several potential degradation pathways should be considered:
-
Enzymatic Hydrolysis: While the primary structure isn't an ester, plasma contains various esterases and amidases that can sometimes exhibit broader substrate activity[3][4][5][6][7][8]. It is a prudent, though perhaps low-probability, consideration.
-
Acyl Glucuronidation: Carboxylic acids are known to be metabolized into 1-β-O-acyl glucuronides[9][10][11][12]. These conjugates can be reactive and may undergo intramolecular rearrangement. This is a significant potential metabolic pathway to consider.
-
Oxidation: The ethylphenyl group may be susceptible to oxidative degradation, potentially mediated by enzymes or reactive oxygen species in the plasma[13][14][15][16][17]. Hemolysis can exacerbate oxidative degradation due to the release of heme-containing proteins[18][19].
Q3: What are the essential stability studies required for a bioanalytical method?
To ensure the integrity of your results, a series of stability assessments must be performed as part of the bioanalytical method validation[20]. The core stability studies include:
-
Freeze-Thaw Stability: Evaluates the impact of repeated freezing and thawing cycles on the analyte.
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in plasma at room temperature for a duration that mimics the sample handling and preparation time.
-
Long-Term Stability: Determines the stability of the analyte in plasma stored at a specified temperature (e.g., -20°C or -80°C) for the expected duration of the study samples' storage[21].
-
Stock Solution Stability: Confirms the stability of the analyte in the solvent used to prepare stock and working solutions.
Q4: What are the best practices for collecting and processing plasma samples to maximize the stability of 2-(2-Ethylphenyl)propanoic acid?
Proper sample collection and handling are the first line of defense against analyte degradation.
-
Anticoagulant Selection: The choice of anticoagulant (e.g., K2EDTA, sodium heparin) can influence analyte stability. K2EDTA is often preferred as it chelates metal ions that can catalyze degradation.
-
Minimizing Hemolysis: Hemolysis, the rupture of red blood cells, can release enzymes and pro-oxidants that may degrade the analyte[22][23][24]. Use proper phlebotomy techniques, avoid vigorous shaking of blood tubes, and process samples promptly.
-
Prompt Processing: Plasma should be separated from blood cells as soon as possible, ideally within two hours of collection, by centrifugation[25]. This minimizes ongoing cellular metabolism and the release of cellular components into the plasma.
-
Temperature Control: Process samples at a controlled, cool temperature (e.g., on ice or at 4°C) to reduce the rate of potential enzymatic degradation[26].
Q5: What are the recommended storage conditions for plasma samples containing 2-(2-Ethylphenyl)propanoic acid?
For long-term storage, freezing is essential.
-
Storage Temperature: Store plasma samples at -80°C if possible. While -20°C is common, lower temperatures are generally better for preserving the long-term stability of small molecules and reducing the rate of chemical and enzymatic degradation[27]. Some analytes that are unstable at -20°C have been shown to be stable at -80°C[22].
-
Avoid Frost-Free Freezers: Do not use self-defrosting (frost-free) freezers for long-term sample storage, as they undergo periodic temperature cycles that can be detrimental to analyte stability.
-
Proper Labeling and Aliquoting: Samples should be stored in clearly labeled, tightly sealed polypropylene tubes. It is advisable to store samples in multiple aliquots to avoid repeated freeze-thaw cycles of the entire sample volume[28][29][30].
Part 2: Experimental Protocols & Workflows
This section provides standardized protocols for assessing the stability of 2-(2-Ethylphenyl)propanoic acid. These experiments should be performed using quality control (QC) samples at low and high concentrations.
Stability Testing Workflow
The following diagram illustrates the typical workflow for conducting comprehensive stability testing.
Caption: Workflow for assessing the stability of an analyte in plasma.
Protocol 1: Freeze-Thaw Stability
Objective: To determine the stability of the analyte after repeated freeze-thaw cycles.
Methodology:
-
Prepare at least three replicates of low and high QC samples in the appropriate plasma matrix.
-
Freeze the samples completely at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature until completely thawed.
-
Once thawed, refreeze them at -80°C for at least 12 hours. This completes one cycle.
-
After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and a set of freshly analyzed (T0) QC samples.
Protocol 2: Short-Term (Bench-Top) Stability
Objective: To evaluate the stability of the analyte in plasma at room temperature for a period that reflects the sample preparation time.
Methodology:
-
Prepare at least three replicates of low and high QC samples.
-
Allow the samples to sit on the laboratory bench at room temperature for a pre-defined period (e.g., 4, 8, or 24 hours), which should be equal to or longer than the expected sample processing time[20].
-
After the designated time, process and analyze the samples with a freshly prepared calibration curve and freshly analyzed (T0) QC samples.
Protocol 3: Long-Term Storage Stability
Objective: To assess the stability of the analyte over the expected storage duration of the study samples.
Methodology:
-
Prepare a sufficient number of low and high QC sample aliquots to cover all time points.
-
Place the samples in storage at the intended temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples (at least three replicates of each level).
-
Analyze the retrieved samples against a freshly prepared calibration curve and freshly analyzed (T0) QC samples.
-
The stability data is cumulative and should cover the entire period during which study samples will be stored[21].
Part 3: Troubleshooting Guide
This section provides solutions to common issues encountered during stability testing.
Issue: Low or Inconsistent Analyte Recovery
Low recovery during sample preparation can be mistaken for instability. It's crucial to distinguish between inefficient extraction and actual degradation[31].
Caption: Troubleshooting workflow for low analyte recovery.
Q: My recovery is low after protein precipitation. What could be the cause?
A: Low recovery with protein precipitation is often due to the analyte co-precipitating with the plasma proteins[32]. Since 2-(2-Ethylphenyl)propanoic acid is an acidic compound, it may bind to albumin[33].
-
Troubleshooting Steps:
-
Optimize Solvent-to-Plasma Ratio: Vary the ratio of acetonitrile (or other precipitating solvent) to plasma. A higher ratio (e.g., 4:1 or 5:1) may improve recovery.
-
Change the Precipitating Solvent: Try methanol instead of acetonitrile.
-
Acidify the Sample: Adding a small amount of acid (e.g., 1% formic acid) to the acetonitrile can help disrupt protein binding and improve the recovery of acidic compounds[34].
-
Q: How can I optimize my Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to improve recovery?
A: For both SPE and LLE, ensuring the analyte is in a neutral, non-ionized state is key for efficient extraction from an aqueous matrix into an organic phase or onto a non-polar sorbent[32].
-
Troubleshooting Steps:
-
pH Adjustment: Adjust the pH of the plasma sample to be at least 2 units below the pKa of the carboxylic acid group of 2-(2-Ethylphenyl)propanoic acid. This will ensure it is fully protonated and less polar.
-
Solvent Selection (for LLE): Test a variety of water-immiscible organic solvents with different polarities (e.g., ethyl acetate, methyl tert-butyl ether) to find the one that provides the best partitioning for your analyte.
-
Elution Solvent (for SPE): If the analyte is binding too strongly to the SPE sorbent, you may need to increase the strength of your elution solvent or change its composition.
-
Issue: Analyte Appears Unstable
Q: I'm observing rapid degradation at room temperature. What should I investigate?
A: Rapid degradation on the bench-top often points to enzymatic activity[2][8][35][36].
-
Troubleshooting Steps:
-
Work on Ice: Keep samples on ice at all times during processing to slow down enzymatic reactions.
-
Use Enzyme Inhibitors: If enzymatic degradation is suspected, you can add specific inhibitors to the plasma. For example, sodium fluoride can be used to inhibit some esterase activity. However, this must be carefully evaluated to ensure it does not interfere with the analytical method.
-
Process Samples Immediately: Minimize the time samples spend at room temperature before extraction.
-
Q: My results from hemolyzed plasma samples are different from non-hemolyzed samples. Why?
A: Hemolysis can significantly impact analyte stability. The release of hemoglobin and other cellular components can lead to oxidative degradation or enzymatic breakdown of the analyte[18][22][23][24].
-
Troubleshooting Steps:
-
Conduct a Hemolysis Effect Study: Intentionally prepare hemolyzed QC samples (by adding a small percentage of lysed whole blood to plasma) and assess the analyte's stability and recovery compared to non-hemolyzed samples.
-
Optimize Storage Conditions: If instability is confirmed in hemolyzed plasma, storing samples at a lower temperature (e.g., -80°C instead of -20°C) may mitigate the degradation[22].
-
Flag Hemolyzed Samples: If the effect cannot be mitigated, a standard operating procedure should be in place to identify and flag any study samples that are significantly hemolyzed.
-
Q: Could my analyte be sensitive to light? How do I test for photostability?
A: Aromatic compounds can sometimes be susceptible to photodegradation[37][38][39]. The ICH Q1B guideline provides a framework for photostability testing[40][41].
-
Troubleshooting Steps:
-
Expose to Light: Expose aliquots of your analyte in plasma to a controlled light source that provides both visible and UV light for a specified duration.
-
Use a Dark Control: Concurrently, keep a set of control aliquots protected from light (e.g., wrapped in aluminum foil).
-
Compare Results: Analyze both the light-exposed and dark control samples. A significant difference indicates photosensitivity. If the compound is found to be light-sensitive, all sample handling and storage should be performed under amber or light-protected conditions.
-
Part 4: Data Interpretation & Acceptance Criteria
The stability of 2-(2-Ethylphenyl)propanoic acid is determined by comparing the mean concentration of the stability-tested QC samples to their nominal concentration.
| Stability Test | Number of Replicates | Acceptance Criteria |
| Freeze-Thaw Stability | ≥ 3 per concentration | The mean concentration should be within ±15% of the nominal concentration. |
| Short-Term Stability | ≥ 3 per concentration | The mean concentration should be within ±15% of the nominal concentration. |
| Long-Term Stability | ≥ 3 per concentration | The mean concentration should be within ±15% of the nominal concentration. |
| Stock Solution Stability | ≥ 3 per concentration | The response of the stored solution should be within ±10% of a freshly prepared solution. |
Table 1: General Acceptance Criteria for Stability Studies. These criteria are based on standard industry guidance for bioanalytical method validation.
Part 5: References
-
Technical Support Center: Long-Term Stability of Small Molecules in ... Available from:
-
Aurand, C., Mi, C., Lu, X., Trinh, A., & Ye, M. Troubleshooting Analyte Recovery when Using HybridSPE-Precipitation Technology. LabRulez LCMS. Available from:
-
Technical Support Center: Minimizing Analyte Loss During Sample Preparation. Benchchem. Available from:
-
Bérubé, E. R., Taillon, M. P., Furtado, M., & Garofolo, F. (2011). Impact of sample hemolysis on drug stability in regulated bioanalysis. Bioanalysis, 3(18), 2097–2105. Available from: [Link]
-
PubMed. (2011). Impact of sample hemolysis on drug stability in regulated bioanalysis. Available from:
-
Li, W., et al. (2019). The Impact of Hemolysis on Stability of N-Desethyloxybutynin in Human Plasma. Bioanalysis. Available from:
-
Bérubé, E. R., Taillon, M. P., Furtado, M., & Garofolo, F. (2011). A Current Hot Topic in Regulated Bioanalysis: “Impact of Hemolysis on Drug Stability”. Available from:
-
CD Formulation. Light Stability Analysis. Available from:
-
PubMed. (2019). The impact of hemolysis on stability of N-desethyloxybutynin in human plasma. Available from:
-
BioPharm International. (2020). Best Practices for Studying Stability in Biologics. Available from:
-
van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 419–426. Available from: [Link]
-
El-Kattan, A. F., & O'Donnell, E. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Pharmaceutical and Biomedical Analysis, 209, 114513. Available from: [Link]
-
Roth, M., & Walle, T. (1966). Human Plasma and Serum Trypsin-like Esterase Activity. Clinical Chemistry, 12(9), 569–575. Available from: [Link]
-
CPL. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Available from:
-
Wagner-Golbs, A., et al. (2019). Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome. Metabolites, 9(9), 181. Available from: [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: [Link]
-
Microchem Laboratory. (2025). Freeze-Thaw Stability Testing. Available from:
-
van den Broek, I., et al. (2017). Influence of Blood Collection Methods and Long-Term Plasma Storage on Quorum-Sensing Peptide Stability. Metabolites, 7(4), 58. Available from: [Link]
-
Biotage. (2023). Techniques for disrupting protein binding in sample preparation. Available from:
-
Reddit. (2021). Possible reasons for low protein recovery in acetone precipitation. Available from: [Link]
-
Semantic Scholar. (2005). Species difference of esterase expression and hydrolase activity in plasma. Available from:
-
Wyatt Technology. (n.d.). AN5008: High-throughput freeze-thaw stability studies with the DynaPro Plate Reader. Available from:
-
Cyprotex. Plasma Stability Assay. Available from:
-
PubMed. (2002). Semi-automated determination of plasma stability of drug discovery compounds using liquid chromatography-tandem mass spectrometry. Available from:
-
Lushchekina, S. V., et al. (2023). Albumin Is a Component of the Esterase Status of Human Blood Plasma. International Journal of Molecular Sciences, 24(12), 10398. Available from: [Link]
-
EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
Pihl, S., et al. (2010). Long-term stability investigation of macromolecules in an isochronic study design. EBF Presentation. Available from:
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available from:
-
Creative Bioarray. Plasma Stability Assay. Available from:
-
Pharmacology Notes. Propionic Acid Derivatives. Available from:
-
BioProcess International. (2015). Evaluating Freeze-Thaw Processes in Biopharmaceutical Design. Available from:
-
PubMed. (2007). NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen ((+/-)-(R,S)-2-(4-isobutylphenyl) propanoic acid), its metabolites, and analogues. Available from:
-
Li, B., et al. (2009). Esterase Activities in the Blood, Liver and Intestine of Several Preclinical Species and Humans. Drug Metabolism Letters, 3(2), 71-77. Available from: [Link]
-
Lima, L. M., et al. (2016). Synthesis, solubility, plasma stability, and pharmacological evaluation of a new series of N-acylhydrazones as potent positive inotropic agents. Drug Design, Development and Therapy, 10, 2965–2979. Available from: [Link]
-
Zivkovic, D., et al. (2022). EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. Molecules, 27(18), 5821. Available from: [Link]
-
ResearchGate. (2026). Esterase Activities in the Blood, Liver and Intestine of Several Preclinical Species and Humans. Available from:
-
RSC. (2014). Contemporary Medicinal Chemistry of Glucuronides. Available from:
-
PCBIS. Plasma stability. Available from:
-
MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Available from: [Link]
-
MDPI. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. Available from: [Link]
-
ResearchGate. (2024). Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs. Available from:
-
PubMed. (2022). Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study. Available from:
-
QSTR Study. (n.d.). MODULATING NSAID CYTOTOXICITY BY INHIBITING OR INDUCING GLUCURONIDATION. Available from:
-
ACS Publications. (2024). Occurrence and Oxidation Kinetics of Antioxidant p-Phenylenediamines and Their Quinones in Recycled Rubber Particles from Artificial Turf. Environmental Science & Technology Letters. Available from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. academic.oup.com [academic.oup.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Albumin Is a Component of the Esterase Status of Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Esterase Activities in the Blood, Liver and Intestine of Several ...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Plasma stability | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 9. NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen ((+/-)-(R,S)-2-(4-isobutylphenyl) propanoic acid), its metabolites, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts [mdpi.com]
- 15. Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment [mdpi.com]
- 16. Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. e-b-f.eu [e-b-f.eu]
- 20. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ovid.com [ovid.com]
- 23. Impact of sample hemolysis on drug stability in regulated bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The impact of hemolysis on stability of N-desethyloxybutynin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Semi-automated determination of plasma stability of drug discovery compounds using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Influence of Blood Collection Methods and Long-Term Plasma Storage on Quorum-Sensing Peptide Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome [mdpi.com]
- 28. microchemlab.com [microchemlab.com]
- 29. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]
- 30. bioprocessintl.com [bioprocessintl.com]
- 31. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. biotage.com [biotage.com]
- 34. lcms.labrulez.com [lcms.labrulez.com]
- 35. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 36. dovepress.com [dovepress.com]
- 37. Light Stability Analysis - CD Formulation [formulationbio.com]
- 38. certified-laboratories.com [certified-laboratories.com]
- 39. q1scientific.com [q1scientific.com]
- 40. database.ich.org [database.ich.org]
- 41. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the 1H NMR Spectral Analysis of 2-(2-Ethylphenyl)propanoic Acid
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for mapping molecular architecture. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(2-ethylphenyl)propanoic acid, a substituted derivative of the well-known profen class of non-steroidal anti-inflammatory drugs (NSAIDs).
Through a combination of predictive analysis and objective comparison with established profens like Ibuprofen and Naproxen, this document aims to equip researchers, scientists, and drug development professionals with the expertise to interpret complex spectral data, understand the subtle electronic effects of substituents on chemical shifts, and apply robust experimental protocols for acquiring high-fidelity NMR data.
Predicted 1H NMR Spectrum of 2-(2-Ethylphenyl)propanoic Acid
While a publicly available, fully assigned spectrum for 2-(2-ethylphenyl)propanoic acid is not readily found, we can predict its 1H NMR spectrum with a high degree of accuracy based on fundamental principles of chemical shift theory and spin-spin coupling. The structure contains several distinct proton environments, each giving rise to a characteristic signal.
The key proton environments are:
-
The acidic proton of the carboxylic acid (-COOH).
-
The methine proton (-CH) of the propanoic acid moiety.
-
The methyl protons (-CH3) of the propanoic acid moiety.
-
The aromatic protons on the substituted phenyl ring.
-
The methylene (-CH2) protons of the ethyl substituent.
-
The methyl (-CH3) protons of the ethyl substituent.
Below is a detailed, peak-by-peak prediction for the 1H NMR spectrum of 2-(2-ethylphenyl)propanoic acid, typically recorded in a deuterated solvent like chloroform (CDCl3).
Predicted Signal Assignments:
-
δ ~11-12 ppm (1H, singlet, br): This downfield signal corresponds to the acidic proton of the carboxylic acid. Its chemical shift can be variable and the peak is often broad due to hydrogen bonding and exchange with trace amounts of water. This peak would disappear upon shaking the sample with D2O.[1]
-
δ ~7.1-7.4 ppm (4H, multiplet): These signals arise from the four protons on the aromatic ring. Due to the ortho-ethyl substituent, these protons are chemically non-equivalent and will exhibit a complex splitting pattern. The protons ortho and para to the propanoic acid group will be most influenced.
-
δ ~3.7 ppm (1H, quartet): This signal is attributed to the methine proton of the propanoic acid group. It is split into a quartet by the three adjacent methyl protons (n+1 = 3+1 = 4).[2]
-
δ ~2.7 ppm (2H, quartet): This quartet represents the methylene protons of the ethyl group. These protons are deshielded by the adjacent aromatic ring and are split by the three neighboring methyl protons of the ethyl group.
-
δ ~1.5 ppm (3H, doublet): This doublet corresponds to the methyl protons of the propanoic acid moiety. The signal is split by the single adjacent methine proton (n+1 = 1+1 = 2).[3]
-
δ ~1.2 ppm (3H, triplet): This upfield triplet is assigned to the methyl protons of the ethyl group. It is split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).
The following diagram illustrates the predicted J-coupling interactions within the 2-(2-ethylphenyl)propanoic acid molecule.
Caption: Predicted J-coupling in 2-(2-ethylphenyl)propanoic acid.
Comparative Spectral Analysis: Ibuprofen and Naproxen
To ground our predictive analysis, we will compare the expected spectrum of 2-(2-ethylphenyl)propanoic acid with the known 1H NMR spectra of two widely used profens: Ibuprofen and Naproxen. This comparison highlights how different substituents on the phenyl ring influence the chemical shifts of nearby protons.
Ibuprofen (2-(4-(2-methylpropyl)phenyl)propanoic acid): The 1H NMR spectrum of Ibuprofen in CDCl3 shows characteristic signals that can be readily assigned.[4][5]
-
Aromatic Protons (δ ~7.1-7.2 ppm): The para-substituted isobutyl group results in a simpler aromatic region compared to our target molecule, often appearing as two doublets.[6]
-
Propanoic Acid Moiety: The methine proton (-CH) appears as a quartet around δ 3.7 ppm, and the adjacent methyl group (-CH3) as a doublet around δ 1.5 ppm.[2][3]
-
Isobutyl Group: The methylene protons (-CH2) are seen as a doublet around δ 2.45 ppm, the methine proton (-CH) as a multiplet around δ 1.85 ppm, and the two equivalent methyl groups (-CH3) as a doublet around δ 0.9 ppm.[2]
Naproxen (2-(6-methoxynaphthalen-2-yl)propanoic acid): Naproxen's structure features a naphthalene ring system, leading to a more complex and spread-out aromatic region in its 1H NMR spectrum.[7][8]
-
Aromatic Protons (δ ~7.1-7.7 ppm): The six aromatic protons on the naphthalene ring give rise to a series of multiplets in this downfield region.[9][10]
-
Propanoic Acid Moiety: The methine proton (-CH) is a quartet around δ 3.9 ppm, and the methyl group (-CH3) is a doublet around δ 1.6 ppm.
-
Methoxy Group (-OCH3): A characteristic singlet for the three methoxy protons appears around δ 3.9 ppm.[7]
| Proton Environment | 2-(2-Ethylphenyl)propanoic Acid (Predicted) | Ibuprofen (Experimental) [2][4] | Naproxen (Experimental) [7][10] |
| -COOH | ~11-12 ppm (br s) | ~11-12 ppm (br s) | ~11-12 ppm (br s) |
| Aromatic -H | ~7.1-7.4 ppm (m) | ~7.1-7.2 ppm (m) | ~7.1-7.7 ppm (m) |
| Propanoic Acid -CH | ~3.7 ppm (q) | ~3.7 ppm (q) | ~3.9 ppm (q) |
| Propanoic Acid -CH3 | ~1.5 ppm (d) | ~1.5 ppm (d) | ~1.6 ppm (d) |
| Aryl Substituent | ~2.7 ppm (q, -CH2-), ~1.2 ppm (t, -CH3) | ~2.45 ppm (d, -CH2-), ~1.85 ppm (m, -CH-), ~0.9 ppm (d, -CH3 x2) | ~3.9 ppm (s, -OCH3) |
Key Comparative Insights:
The primary differences in the spectra arise from the nature and position of the substituent on the aromatic ring.
-
Aromatic Region: The ortho-ethyl group in our target molecule is expected to induce a more complex multiplet pattern for the aromatic protons compared to the more symmetric para-substituted ring of Ibuprofen. Naproxen's extended naphthalene system further complicates this region.
-
Substituent Signals: The signals for the ethyl group (a quartet and a triplet) are distinct from the signals for Ibuprofen's isobutyl group (two doublets and a multiplet) and Naproxen's methoxy group (a singlet). This region is highly diagnostic for identifying the specific profen derivative.
-
Propanoic Acid Moiety: The chemical shifts for the propanoic acid protons (-CH and -CH3) are remarkably consistent across all three molecules, typically appearing around δ 3.7-3.9 ppm (quartet) and δ 1.5-1.6 ppm (doublet). This consistency provides a reliable signature for the 2-arylpropanoic acid core structure.
Experimental Protocol for High-Resolution 1H NMR
Acquiring a high-quality, interpretable 1H NMR spectrum is contingent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol outlines a self-validating system for the analysis of small molecules like 2-(2-ethylphenyl)propanoic acid.
Objective: To obtain a high-resolution 1H NMR spectrum suitable for structural elucidation and purity assessment.
Materials:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3) with 0.03% TMS (Tetramethylsilane) as an internal standard.
-
High-quality 5 mm NMR tube.[11]
-
Pasteur pipette.
-
Small vial.
Workflow Diagram:
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of the solid sample into a small, clean vial.[13] Using a vial first allows for better dissolution and the ability to filter if necessary.[13] b. Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing an internal standard (TMS). The optimal sample depth in a standard 5mm NMR tube is around 4-5 cm.[11] c. Gently swirl the vial to ensure the sample is fully dissolved. If any solid particulates remain, filter the solution through a small plug of cotton in a Pasteur pipette before transferring to the NMR tube.[14] d. Carefully transfer the clear solution into a clean, high-quality NMR tube and cap it securely.
-
Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port. b. In the acquisition software, select a standard 1H acquisition experiment. c. The instrument will automatically lock onto the deuterium signal of the CDCl3 solvent, which serves to stabilize the magnetic field during the experiment.[11] d. Initiate the shimming process. This procedure adjusts the magnetic field homogeneity across the sample volume to achieve sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers. e. Set the number of scans (transients). For a sample of this concentration, 16 to 32 scans are typically sufficient to achieve a good signal-to-noise ratio. f. Start the acquisition.
-
Data Processing: a. After the acquisition is complete, the raw data (Free Induction Decay, or FID) must be processed. b. Apply a Fourier transform to convert the time-domain FID into the frequency-domain spectrum. c. Perform phase correction to ensure all peaks are in the positive absorptive phase. d. Apply a baseline correction to ensure the baseline of the spectrum is flat. e. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl3 (δ 7.26 ppm) can be used as a secondary reference.[14] f. Integrate the area under each peak. The relative integral values correspond to the ratio of protons giving rise to each signal.
This systematic approach ensures the generation of reliable and reproducible 1H NMR data, which is the bedrock of trustworthy structural analysis in any research and development setting.
References
-
ResearchGate. ¹H NMR spectra for naproxen (purple), [ProOEt][NAP] (green),...[Link]
-
Magritek. Ibuprofen.[Link]
-
ResearchGate. (a)1D proton NMR spectrum of ibuprofen; (b) STD-NMR spectrum of...[Link]
-
ResearchGate. Proton NMR spectrum of Naproxen.[Link]
-
ResearchGate. ¹H‐NMR spectrum of the product of the naproxen‐based monomer synthesis....[Link]
-
Oxford Instruments. Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen.[Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.[Link]
-
EPFL. NMR sample preparation.[Link]
-
Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy.[Link]
-
Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy.[Link]
-
Real Sociedad Española de Química. My first 1H-NMR spectrum.[Link]
-
Wiley Online Library. Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Information.[Link]
-
ACS Publications. NMR Guidelines for ACS Journals.[Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.[Link]
-
University of Colorado Boulder. NMR Spectrum Acquisition - Organic Chemistry.[Link]
-
University of Rochester. Get a Good 1 H NMR Spectrum.[Link]
-
PubChem. 2-Phenylpropionic acid.[Link]
-
MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.[Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[Link]
-
ResearchGate. 1 H NMR chemical shifts and coupling constants of selected model compounds.[Link]
-
Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites.[Link]
-
Iowa State University. NMR Coupling Constants - Chemical Instrumentation Facility.[Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH...[Link]
-
Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid.[Link]
Sources
- 1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. My first 1H-NMR spectrum [qorganica.es]
- 4. asahilab.co.jp [asahilab.co.jp]
- 5. Ibuprofen(15687-27-1) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Naproxen(22204-53-1) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. sites.uclouvain.be [sites.uclouvain.be]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
Comprehensive FTIR Peak Assignment and Analytical Comparison Guide for 2-(2-Ethylphenyl)propanoic Acid
Strategic Context & Executive Summary
In pharmaceutical development, the structural validation of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. 2-(2-Ethylphenyl)propanoic acid is a structurally significant molecule, sharing a core scaffold with the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).
This guide provides an authoritative framework for the Fourier Transform Infrared (FTIR) spectral interpretation of 2-(2-Ethylphenyl)propanoic acid. By objectively comparing its spectral signature against standard analogs (such as Ibuprofen) and evaluating the performance of different analytical modalities (ATR-FTIR vs. KBr Transmission), this document equips analytical scientists with the mechanistic logic required for robust structural confirmation.
Mechanistic Spectral Profiling: Causality of Vibrational Modes
To accurately interpret the FTIR spectrum of 2-(2-Ethylphenyl)propanoic acid, the molecule must be deconstructed into its three primary structural domains. Peak assignments are not arbitrary; they are governed by bond strength, atomic mass, and intermolecular dynamics.
The Propanoic Acid Moiety
In the solid state, carboxylic acids rarely exist as isolated monomers; they form strongly hydrogen-bonded dimers.
-
O-H Stretch: This dimerization severely restricts the O-H bond vibration, resulting in a very broad, characteristic absorption band spanning 3300 to 2500 cm⁻¹ [1][2]. This broadness often obscures the underlying aliphatic C-H stretches.
-
C=O Stretch: The hydrogen bonding weakens the carbonyl double bond slightly compared to a free monomer, shifting the intense, diagnostic C=O stretch to approximately 1710–1720 cm⁻¹ [2][3].
The Aromatic Core & Substitution Pattern
The benzene ring provides distinct skeletal vibrations, but its substitution pattern is the most critical diagnostic feature.
-
Aromatic C=C Stretch: In-plane ring vibrations appear as sharp, medium-intensity peaks near 1600 cm⁻¹ and 1500 cm⁻¹ [4].
-
Ortho-Disubstitution (The Fingerprint): The ethyl group and the propanoic acid chain are located at the 1 and 2 positions of the benzene ring. In ortho-disubstituted benzenes, the out-of-plane (oop) wagging vibrations of the four adjacent aromatic hydrogen atoms couple dynamically. This coupling produces a highly diagnostic, strong absorption peak between 735 and 770 cm⁻¹ (typically centered near 750 cm⁻¹ )[5][6].
The Alkyl Substituents
The ethyl group and the methyl group on the propanoic acid chain contribute to the aliphatic signature.
-
Aliphatic C-H Stretch: Found just below the 3000 cm⁻¹ threshold (2960–2850 cm⁻¹ ), these peaks are often superimposed on the broad O-H band.
Table 1: Quantitative FTIR Peak Assignments for 2-(2-Ethylphenyl)propanoic acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape |
| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 – 2500 | Very Broad, Strong |
| Carboxylic Acid | C=O Stretch | ~1710 – 1720 | Sharp, Very Strong |
| Aromatic Ring | C-H Stretch | ~3050 – 3020 | Weak, Sharp |
| Aliphatic Chain | C-H Stretch (CH₃, CH₂) | 2960 – 2850 | Medium, Sharp |
| Aromatic Ring | C=C Skeletal Stretch | ~1600, ~1500 | Medium, Sharp |
| Aromatic Ring | C-H Out-of-Plane Bend | ~750 | Strong, Sharp (Ortho) |
Structural Differentiation: Ortho vs. Para Analogs
To validate the identity of 2-(2-Ethylphenyl)propanoic acid, it is highly effective to compare it against a known structural analog like Ibuprofen (2-(4-isobutylphenyl)propanoic acid). While both molecules share the propanoic acid backbone, their benzene ring substitution patterns differ fundamentally, altering their spectral fingerprints.
-
The Causality of the Shift: Ibuprofen is a para-disubstituted benzene. Because the substituents are opposite each other, only two adjacent hydrogen atoms couple during out-of-plane wagging. This requires more energy, shifting the diagnostic oop bend to a higher frequency (~790–860 cm⁻¹ , typically observed at 800 cm⁻¹ )[5][6]. Conversely, our target molecule is ortho-substituted, allowing four adjacent hydrogens to couple, which lowers the energy requirement and shifts the peak to ~750 cm⁻¹ [5][6].
Table 2: Spectral Comparison with Ibuprofen Alternative
| Structural Feature | 2-(2-Ethylphenyl)propanoic acid | Ibuprofen (Alternative) | Diagnostic Value |
| Substitution Pattern | Ortho-disubstituted (1,2) | Para-disubstituted (1,4) | High |
| C-H oop Bend | ~750 cm⁻¹ [5] | ~800 cm⁻¹ [5] | Primary Differentiator |
| C=O Stretch | ~1720 cm⁻¹ | ~1720 cm⁻¹[2][3] | Shared Backbone |
| O-H Stretch | 3300 – 2500 cm⁻¹ | 3300 – 2500 cm⁻¹[1][2] | Shared Backbone |
Analytical Modality Comparison: ATR-FTIR vs. KBr Transmission
Selecting the correct FTIR technique dictates the reliability of the data. We compare Attenuated Total Reflectance (ATR) against traditional Potassium Bromide (KBr) pellet transmission.
-
ATR-FTIR Physics: ATR relies on an evanescent wave penetrating the sample from a high-refractive-index crystal. The penetration depth ( dp ) is directly proportional to the wavelength. Consequently, peaks at lower wavenumbers (e.g., the 750 cm⁻¹ ortho peak) will appear artificially more intense relative to high-wavenumber peaks (e.g., the 3000 cm⁻¹ O-H stretch) compared to a transmission spectrum[7][8].
-
KBr Pellet Physics: KBr provides a true bulk transmission spectrum following the Beer-Lambert law linearly across all frequencies. However, KBr is highly hygroscopic. Moisture absorption introduces a massive artifact peak at ~3400 cm⁻¹, which can completely mask the carboxylic O-H stretch[8][9]. Furthermore, the high pressure required to press the pellet can induce polymorphic transitions in crystalline APIs[9].
Table 3: Performance Comparison of Analytical Modalities
| Parameter | ATR-FTIR (Recommended) | KBr Pellet Transmission |
| Sample Preparation | None (Direct application) | High (Grinding, pressing) |
| Moisture Interference | Minimal (Surface analysis) | High (Hygroscopic KBr matrix)[9] |
| Peak Intensity Profile | Wavelength-dependent (Enhanced at low cm⁻¹)[7] | Linear (True relative intensities) |
| Risk of Polymorphism | Zero (Non-destructive) | Moderate (Pressure-induced)[9] |
Standardized Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: ATR-FTIR Analysis (Surface / Non-Destructive)
-
Crystal Preparation: Clean the diamond/ZnSe ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.
-
Self-Validation Checkpoint: Execute a background scan (128 scans, 4 cm⁻¹ resolution). The baseline must be flat from 4000–400 cm⁻¹, with no residual organic peaks and minimal atmospheric H₂O/CO₂ interference.
-
Sample Application: Place approximately 2–5 mg of 2-(2-Ethylphenyl)propanoic acid powder directly onto the center of the crystal.
-
Compression: Lower the pressure anvil until the built-in force gauge indicates optimal contact. Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the solid.
-
Acquisition: Collect the sample spectrum (128 scans, 4 cm⁻¹ resolution)[8]. Apply an ATR-correction algorithm in the processing software to normalize the wavelength-dependent intensity skew.
Protocol B: KBr Pellet Transmission (Bulk Analysis)
-
Matrix Dehydration: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 2 hours prior to use to eliminate absorbed water[8].
-
Self-Validation Checkpoint: Press a pure KBr pellet (without API) and run a transmission scan. The spectrum must transmit >90% of the IR beam and show absolutely no broad absorption at 3400 cm⁻¹. If a water peak is present, the KBr must be re-dried.
-
Sample Milling: Weigh ~1 mg of 2-(2-Ethylphenyl)propanoic acid and ~100 mg of the dried KBr. Grind them together gently in an agate mortar for 1 minute to achieve a homogenous, fine powder.
-
Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum to remove trapped air, then apply 10 tons of pressure for 2 minutes using a hydraulic press.
-
Acquisition: Place the transparent pellet into the transmission holder and collect the spectrum (100 scans, 2 cm⁻¹ resolution)[8].
Workflow Visualization
Fig 1. Logical workflow for FTIR spectral acquisition and functional group validation.
References
-
Interactions of ibuprofen with hybrid lipid bilayers probed by complementary surface-enhanced vibrational spectroscopies. nih.gov. 4
-
Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. spectroscopyonline.com. 5
-
Distinguishing structural isomers: Mono- and disubstituted benzene rings. researchgate.net. 6
-
FT-IR spectra of ibuprofen formulations. researchgate.net. 3
-
Infrared Spectroscopy for Analysis of Co-processed Ibuprofen and Magnesium Trisilicate at Milling and Freeze Drying. semanticscholar.org. 1
-
Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy. scielo.org.ar.2
-
ft ir spectroscopy: Topics by Science.gov. science.gov. 7
-
Evaluation of analytical tools and multivariate analysis. ovid.com. 9
-
Mechanism of the Low-Temperature Organic Removal from Imidazolium-Containing Zeolites by Ozone Treatment. nih.gov. 8
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy [scielo.org.ar]
- 3. researchgate.net [researchgate.net]
- 4. Interactions of ibuprofen with hybrid lipid bilayers probed by complementary surface-enhanced vibrational spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ft ir spectroscopy: Topics by Science.gov [science.gov]
- 8. Mechanism of the Low-Temperature Organic Removal from Imidazolium-Containing Zeolites by Ozone Treatment: Fluoride Retention in Double-4-Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
mass spectrometry fragmentation pattern of 2-(2-Ethylphenyl)propanoic acid
Analytical Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of 2-(2-Ethylphenyl)propanoic Acid
As a Senior Application Scientist specializing in small-molecule structural elucidation, I frequently evaluate analytical platforms for pharmaceutical intermediates. 2-(2-Ethylphenyl)propanoic acid (C₁₁H₁₄O₂, Exact Mass: 178.0994 Da) is a critical structural analog in the development of 2-arylpropanoic acid (2-APA) non-steroidal anti-inflammatory drugs (NSAIDs).
Accurate fragmentation mapping of this compound is essential to distinguish it from positional isomers (e.g., 4-ethylphenyl analogs). This guide objectively compares the performance, fragmentation causality, and self-validating workflows of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).
Mechanistic Grounding & Fragmentation Causality
To confidently assign structures, we must move beyond simply matching spectral libraries and understand the thermodynamic causality driving ion formation.
GC-EI-MS (Hard Ionization at 70 eV) Under standard electron impact, 2-(2-Ethylphenyl)propanoic acid yields a distinct molecular ion [M]⁺• at m/z 178. The primary fragmentation pathway is driven by the cleavage of the weakest bond—the C-C bond adjacent to the carboxyl group. This α-cleavage results in the expulsion of a •COOH radical (45 Da), generating a highly stabilized benzylic cation at m/z 133 1[1]. Secondary fragmentation involves the cleavage of the ortho-ethyl group, typically losing a methyl radical (•CH₃, 15 Da) to yield a tropylium-like ion at m/z 1182[2].
LC-ESI-MS/MS (Soft Ionization & CID) ESI provides complementary structural data through a highly specific "twin ion" phenomenon characteristic of 2-APAs3[3].
-
Negative Ion Mode (-ESI): The deprotonated molecule[M-H]⁻ is observed at m/z 177. Upon Collision-Induced Dissociation (CID), it undergoes a highly specific neutral loss of carbon dioxide (CO₂, 44 Da) to form a stable carbanion at m/z 133.
-
Positive Ion Mode (+ESI): The protonated molecule [M+H]⁺ appears at m/z 179. CID drives the neutral loss of formic acid (HCOOH, 46 Da), converging on the exact same nominal product ion mass of m/z 133.
Experimental Protocols (Self-Validating Systems)
Every protocol deployed in a rigorous analytical environment must contain internal logic checks. The following methodologies are designed as self-validating systems.
Protocol A: GC-EI-MS Analysis Workflow
-
Sample Preparation: Dissolve 2-(2-Ethylphenyl)propanoic acid in GC-grade ethyl acetate to a concentration of 10 µg/mL. Causality: Ethyl acetate ensures complete solvation without protic interference (unlike methanol) during injection.
-
System Suitability Check: Inject a blank solvent prior to the sample to establish a baseline and verify the absence of column bleed at m/z 133.
-
Chromatography: Inject 1 µL (split ratio 10:1) onto a standard HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Carrier gas: Helium at a constant flow of 1.0 mL/min. Oven program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.
-
MS Detection: Set the transfer line to 280°C and the ion source to 230°C. Acquire data in full scan mode (m/z 50–300) at 70 eV.
-
Self-Validation: The protocol is validated if the ratio of the m/z 133 (base peak) to the m/z 178 (molecular ion) remains constant (±5%) across triplicate injections, confirming uniform ionization efficiency without thermal degradation.
Protocol B: LC-ESI-MS/MS Analysis Workflow
-
Sample Preparation: Dilute the stock to 100 ng/mL in 50:50 Water:Acetonitrile to match the initial mobile phase conditions, preventing solvent-induced peak broadening.
-
Chromatography: Inject 2 µL onto a C18 UHPLC column (2.1 × 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in acetonitrile. Gradient: 10% B to 90% B over 3 minutes.
-
MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode with rapid polarity switching.
-
Self-Validation: The system validates the compound's identity through orthogonal polarity confirmation. The co-elution of the m/z 133 product ion in both positive and negative modes at the exact same retention time mathematically rules out isobaric background interference.
Quantitative Data Presentation
Table 1: GC-EI-MS (70 eV) Diagnostic Ions for 2-(2-Ethylphenyl)propanoic Acid
| m/z | Ion Type | Relative Abundance | Structural Causality |
| 178 | [M]⁺• | Low (10-20%) | Intact molecular ion confirming the exact mass. |
| 133 | [M - •COOH]⁺ | Base Peak (100%) | α-cleavage of the carboxyl group yielding a highly stabilized benzylic cation. |
| 118 | [M - •COOH - •CH₃]⁺ | Moderate (30-50%) | Secondary loss of a methyl radical from the ortho-ethyl substituent. |
| 105 | [M - •COOH - C₂H₄]⁺ | Low-Moderate (15-25%) | Rearrangement and loss of ethylene from the ethyl group. |
Table 2: LC-ESI-MS/MS MRM Transitions for 2-(2-Ethylphenyl)propanoic Acid
| Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Neutral Loss Causality |
| Negative (-) | 177.0 [M-H]⁻ | 133.0 | 15 | Loss of CO₂ (44 Da) |
| Positive (+) | 179.0 [M+H]⁺ | 133.0 | 15 | Loss of HCOOH (46 Da) |
Mandatory Visualization: Fragmentation Pathways
Fragmentation pathways of 2-(2-Ethylphenyl)propanoic acid in EI and ESI mass spectrometry.
References
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link][1]
-
Title: Investigation of ibuprofen drug using mass spectrometry, thermal analyses, and semi-empirical molecular orbital calculation Source: AKJournals URL: [Link][2]
-
Title: Measuring the mass of an electron by LC/TOF-MS: a study of "twin ions" Source: PubMed (NIH) URL: [Link][3]
Sources
A Comparative Guide to Reference Standards for the Purity Testing of 2-(2-Ethylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their related compounds is paramount to ensuring safety and efficacy. This guide provides a comprehensive comparison of reference standards and analytical methodologies for the purity testing of 2-(2-Ethylphenyl)propanoic acid, a positional isomer of a known ibuprofen impurity. Given the scarcity of specific pharmacopeial monographs for the 2-ethyl isomer, this document will also draw logical comparisons with its more prevalent counterpart, 2-(4-Ethylphenyl)propanoic acid (Ibuprofen Impurity N), to establish a robust analytical framework.
Introduction: The Critical Role of Isomeric Purity
2-(2-Ethylphenyl)propanoic acid and its isomers, such as 2-(4-Ethylphenyl)propanoic acid, are closely related to the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1] The control of impurities, including positional isomers, is a critical aspect of drug development and manufacturing, as even minor structural differences can lead to significant variations in pharmacological and toxicological profiles. Therefore, the availability of high-purity reference standards is the bedrock of any reliable purity assay.
Availability of Reference Standards: A Tale of Two Isomers
A thorough market analysis reveals a significant disparity in the availability of certified reference materials (CRMs) for the two positional isomers of ethylphenylpropanoic acid.
2-(4-Ethylphenyl)propanoic Acid (Ibuprofen Impurity N)
This isomer is well-documented as "Ibuprofen Impurity N" in the European Pharmacopoeia (EP).[2][3] Consequently, a range of pharmaceutical secondary standards and certified reference materials are commercially available from reputable suppliers.
| Supplier | Product Name | Grade | Purity (Typical) | Analytical Data Provided |
| Sigma-Aldrich (Supelco) | Ibuprofen Impurity N | Pharmaceutical Secondary Standard; Certified Reference Material | ≥97.0% (HPLC) | Certificate of Analysis (CoA) with HPLC, ¹H-NMR, Mass Spectrometry data |
| LGC Standards | (2RS)-2-(4-Ethylphenyl)propanoic Acid | Mikromol™ Reference Standard | High Purity | CoA available, characterized according to ISO 17025 |
| SynThink | Ibuprofen EP Impurity N | Reference Standard | High Purity | Comprehensive data package including ¹H-NMR, Mass, HPLC, IR, TGA, and CoA |
2-(2-Ethylphenyl)propanoic Acid
In contrast to its 4-ethyl counterpart, there is a notable absence of specific, pharmacopeia-recognized certified reference standards for 2-(2-Ethylphenyl)propanoic acid. While some chemical suppliers may list this compound, it is often not accompanied by the comprehensive certification required for quantitative pharmaceutical analysis.
Expert Insight: The lack of a dedicated pharmacopeial monograph for the 2-ethyl isomer suggests it may be a less common process impurity or metabolite of ibuprofen compared to the 4-ethyl isomer. However, for researchers investigating this specific compound, establishing a well-characterized internal or external reference standard is a critical first step.
Recommended Analytical Workflow for Purity Determination
In the absence of a specific compendial method for 2-(2-Ethylphenyl)propanoic acid, a scientifically sound approach is to adapt the well-established high-performance liquid chromatography (HPLC) methods used for ibuprofen and its related substances.[4][5]
Caption: Proposed HPLC workflow for the purity testing of 2-(2-Ethylphenyl)propanoic acid.
Experimental Protocol: Reversed-Phase HPLC
This method is adapted from established protocols for ibuprofen and its impurities and is designed to provide excellent separation of closely related aromatic propanoic acids.
1. Instrumentation:
-
A high-performance liquid chromatograph equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm (or equivalent).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: 0.1% Phosphoric acid in acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 48 52 3 48 52 13 15 85 | 16 | 15 | 85 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 7 µL.
3. Sample Preparation:
-
Diluent: Acetonitrile and water (50:50 v/v).
-
Sample Concentration: Prepare a solution of 2-(2-Ethylphenyl)propanoic acid at a concentration of approximately 0.4 mg/mL in the diluent.
4. System Suitability:
-
To ensure the validity of the method, a system suitability solution should be prepared. This can include a mixture of 2-(2-Ethylphenyl)propanoic acid and its 4-ethyl isomer to demonstrate adequate resolution between these critical isomers.
Characterization of a Reference Standard
For a non-pharmacopeial reference standard of 2-(2-Ethylphenyl)propanoic acid, a comprehensive characterization is essential to establish its identity, purity, and potency. The following analytical techniques are recommended:
Caption: Key analytical techniques for the comprehensive characterization of a 2-(2-Ethylphenyl)propanoic acid reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying the position of the ethyl group on the phenyl ring.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the compound and quantifying any related impurities.
-
Gas Chromatography (GC): Used to determine the content of residual solvents from the synthesis process.
-
Thermogravimetric Analysis (TGA) or Karl Fischer Titration: To quantify the water content.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
A comprehensive Certificate of Analysis for a high-quality reference standard should include data from these techniques, providing the end-user with confidence in its identity and purity.[3]
Conclusion and Recommendations
The purity assessment of 2-(2-Ethylphenyl)propanoic acid requires a meticulous approach due to the current lack of dedicated pharmacopeial reference standards. Researchers and drug development professionals are advised to:
-
Prioritize a well-characterized reference standard: If a certified standard is not available, a thorough in-house characterization is essential.
-
Utilize the available standards for the 4-ethyl isomer for method development: The reference standards for Ibuprofen Impurity N are invaluable for developing and validating analytical methods that can resolve these critical positional isomers.
-
Employ robust analytical techniques: A validated reversed-phase HPLC method, as outlined in this guide, is the recommended approach for purity determination.
-
Demand comprehensive documentation: When sourcing any reference material, a detailed Certificate of Analysis is non-negotiable.
By adopting these principles, scientists can ensure the accuracy and reliability of their purity testing for 2-(2-Ethylphenyl)propanoic acid, contributing to the overall quality and safety of pharmaceutical research and development.
References
-
ResearchGate. Development and validation of an HPLC method to analyze ibuprofen and impurities according to the European Pharmacopoeia. Available from: [Link]
-
Axcend. Ibuprofen & Impurity Analysis in Mini-Tablets by Micro-HPLC. Available from: [Link]
-
Ukaaz Publications. A comprehensive review of analytical method for ibuprofen by chromatographic technique. Available from: [Link]
-
PMC. A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form. Available from: [Link]
-
SynThink. 3585-52-2 Ibuprofen EP Impurity N - Reference Standard. Available from: [Link]
-
Novachem. (2RS)-2-(4-Ethylphenyl)propanoic Acid. Available from: [Link]
-
ResearchGate. Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Available from: [Link]
-
Local Pharma Guide. CAS NO. 3585-52-2 | (2RS)-2-(4-ETHYLPHENYL)PROPANOIC ACID. Available from: [Link]
-
PubChem. 2-(4-Ethylphenyl)propionic acid. Available from: [Link]
Sources
- 1. (2RS)-2-(4-Ethylphenyl)propanoic Acid | CymitQuimica [cymitquimica.com]
- 2. 3585-52-2(2-(4-ethylphenyl)propanoic acid) | Kuujia.com [kuujia.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
2-(2-Ethylphenyl)propanoic acid proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development teams and laboratory managers on the lifecycle management of active pharmaceutical ingredients (APIs) and their intermediates. 2-(2-Ethylphenyl)propanoic acid is an arylpropionic acid—a chemical class structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen[1].
Because it is a biologically active organic acid, improper disposal poses significant risks of aquatic toxicity and regulatory non-compliance. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards[2].
Physicochemical Hazard Profile
To design a safe disposal protocol, we must first understand the physical and chemical properties that dictate the compound's behavior. The table below summarizes the quantitative and qualitative data that drive our disposal logic.
| Property | Characteristic | Operational Disposal Implication |
| Chemical Class | Arylpropionic Acid | Cannot be disposed of via municipal waste; requires high-temperature chemical incineration[3]. |
| Physical State | Solid (Crystalline) | High risk of aerosolization. Requires anti-static tools and sealed solid-waste containers[4]. |
| Aqueous Solubility | Low | Drain disposal is strictly prohibited; the compound will persist and accumulate in aquatic ecosystems[5]. |
| pH (in solution) | Acidic (pKa ~4.5-5.0) | Aqueous waste streams may trigger RCRA D002 (Corrosivity) characteristic if the pH falls to ≤ 2.0[2]. |
| Toxicity | Skin/Eye Irritant | Mandates secondary containment and specific barrier PPE during waste consolidation[6]. |
Pre-Disposal Operational Safety Protocol
A self-validating safety protocol ensures that if one safety measure fails, another prevents exposure. Do not simply go through the motions; understand the causality behind these requirements.
-
Barrier Protection (PPE): Wear nitrile or neoprene gloves. Causality: Latex offers poor chemical resistance to organic acids and the organic solvents (like dichloromethane or methanol) typically used to dissolve them in laboratory settings.
-
Engineering Controls: All waste consolidation must occur inside a certified chemical fume hood. Causality: Transferring dry powders creates microscopic dust aerosols. Inhalation of arylpropionic acids causes severe respiratory tract irritation[6].
-
Container Compatibility: Use High-Density Polyethylene (HDPE) or glass containers. Causality: Organic acids can degrade certain low-density plastics over time, leading to structural failure of the waste container[7].
Step-by-Step Disposal Workflows
Waste containing 2-(2-Ethylphenyl)propanoic acid typically exists in two states: as a pure solid/contaminated debris, or dissolved in a liquid solvent from synthesis or assays.
Workflow A: Solid Waste Disposal
This applies to expired chemical stock, spilled powder, and contaminated consumables (weigh boats, spatulas, Kimwipes).
-
Consolidation: Carefully sweep up unreacted powder using a dedicated brush or damp wipe. Critical constraint: Never use compressed air to clean up the powder, as this will aerosolize the irritant[4].
-
Containerization: Place the solid waste into a wide-mouth, chemically compatible HDPE container.
-
Sealing: Seal the container with a tightly fitting screw cap. Do not use corks, rubber stoppers, or Parafilm, as these do not provide a vapor-tight seal required by the EPA[8].
-
Labeling: Affix a hazardous waste label immediately. Mark the state as "Solid" and list the contents as "Toxic Solid: 2-(2-Ethylphenyl)propanoic acid (100%)."
Workflow B: Liquid Waste Disposal (Solvent Mixtures)
When the acid is dissolved in solvents, the solvent dictates the disposal pathway.
-
Solvent Segregation: Determine if the solvent is halogenated (e.g., chloroform, dichloromethane) or non-halogenated (e.g., methanol, DMSO). Causality: Halogenated wastes must be segregated because they require specialized, high-temperature incineration to prevent the formation of highly toxic dioxin gases[9].
-
Aqueous Mixtures & Neutralization: If the compound is in an aqueous base or acid, check the pH. While standard mineral acids can sometimes be neutralized for drain disposal, organic acids that retain toxicity must never be poured down the drain , even if neutralized to a pH of 7.0[10]. Collect all aqueous mixtures as hazardous waste.
-
Transfer: Pour the liquid into the appropriate designated carboy (Halogenated or Non-Halogenated).
-
Headspace Management: Leave at least 10-20% empty headspace at the top of the carboy. Causality: Laboratory temperatures fluctuate. Solvents will vaporize and expand; without headspace, the carboy will over-pressurize and rupture[7].
Disposal Logic & Logistics Diagram
The following diagram maps the decision-making process for segregating and containerizing 2-(2-Ethylphenyl)propanoic acid waste to ensure RCRA compliance.
Operational workflow for the segregation and disposal of 2-(2-Ethylphenyl)propanoic acid.
Emergency Spill Response Plan
If a container fails or a spill occurs during the disposal process, execute the following protocol:
-
Isolate & Evacuate: Restrict access to the spill area. Ensure the fume hood or local exhaust ventilation is running at maximum capacity[4].
-
Containment (Liquid): Do not use combustible materials like sawdust to absorb organic acids. Use an inert, non-combustible absorbent such as vermiculite, dry sand, or specialized spill pads[11].
-
Collection: Use non-sparking, anti-static tools to scoop the absorbed mixture or swept powder into a heavy-duty disposal bag.
-
Final Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize microscopic residues, then wipe dry. Dispose of all cleanup materials as solid hazardous waste[5].
References
-
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]
-
US Environmental Protection Agency (EPA). "Hazardous Waste Characteristics." EPA.gov. [Link]
-
University of Southern California (USC) Environmental Health & Safety. "Chemical Waste." USC EHS. [Link]
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health and Safety. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. epa.gov [epa.gov]
- 3. oshacode.com [oshacode.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 8. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 9. vendornet.wi.gov [vendornet.wi.gov]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
A Researcher's Guide to Personal Protective Equipment for Handling 2-(2-Ethylphenyl)propanoic Acid
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 2-(2-Ethylphenyl)propanoic acid. This document is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance. Our commitment is to furnish you with value beyond the product, ensuring your safety and the integrity of your research.
Hazard Overview
Before handling 2-(2-Ethylphenyl)propanoic acid, it is crucial to understand its potential hazards. Based on data from similar compounds, you should anticipate the following:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][4]
Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not just recommended, but essential for your safety.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and most critical barrier between you and potential chemical exposure. The following PPE is mandatory when handling 2-(2-Ethylphenyl)propanoic acid.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. Double-gloving is recommended. | Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[6] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[7][8][9][10] |
| Body Protection | A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities. | Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[6][8] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. | Required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup. Protects against inhalation of fine powders and potential vapors.[4][8] |
Procedural Workflow for PPE Usage
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Donning PPE
A systematic approach to putting on PPE ensures complete protection.
Step-by-Step Donning Procedure:
-
Inspect PPE: Before starting, carefully inspect all PPE for any signs of damage, such as cracks, tears, or holes.
-
Hand Hygiene: Wash your hands thoroughly with soap and water and dry them completely.[8]
-
Lab Coat/Apron: Put on your lab coat, ensuring it is fully buttoned. If handling larger quantities, wear a chemically resistant apron over the lab coat.[6][8]
-
Respirator: If working outside a fume hood or cleaning a spill, don your NIOSH-approved respirator. Ensure a proper fit and seal.
-
Eye and Face Protection: Put on your chemical safety goggles. If there is a significant splash risk, use a full-face shield.[7][8]
-
Gloves: Don your inner pair of nitrile gloves, followed by the outer pair. Ensure the cuffs of the outer gloves go over the sleeves of your lab coat.[9]
Doffing (Removing) PPE
The removal of PPE is a critical step to prevent self-contamination.
Step-by-Step Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff downwards without touching the exterior with your bare hands. Dispose of them in the appropriate hazardous waste container.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair and dispose of them.
-
Eye and Face Protection: Remove your goggles or face shield by handling the strap.
-
Respirator: If used, remove your respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[8]
Disposal Plan
All disposable PPE, including gloves and any contaminated wipes, must be considered hazardous waste.
-
Collection: Place all used disposable PPE in a designated, clearly labeled hazardous waste container.
-
Storage: Keep the waste container sealed and in a designated storage area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed disposal company, in accordance with national and regional regulations.[7] Do not dispose of any materials in the regular trash or down the drain.[7][8]
By adhering to these stringent safety protocols, you are taking the necessary steps to protect yourself and your colleagues while maintaining the integrity of your valuable research.
References
- BroadPharm. (2017, September 26).
- CymitQuimica. (n.d.).
- BASF. (2025, July 11).
- Kuujia.com. (2024, August 30). Cas no 3585-52-2 (2-(4-ethylphenyl)propanoic acid).
- CymitQuimica. (2023, August 3). 2-Methyl-2-phenylpropionic acid.
- Capot Chemical Co., Ltd. (n.d.). MSDS of 2-(4-ethylphenyl)-2-methylpropanoic acid.
- National Center for Biotechnology Information. (n.d.). 2-(4-Ethylphenyl)propionic acid. PubChem.
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2023, September 13).
- Matrix Scientific. (2017, February 11).
- BenchChem. (2025). Personal protective equipment for handling Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino].
- Fisher Scientific. (n.d.).
- American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Caluaniemuelearoxidis.com. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
- Fisher Scientific. (n.d.).
- Metasci. (n.d.). Safety Data Sheet 3-(2-Methylphenyl)propanoic acid.
- LGC Standards. (n.d.). (2RS)-2-(4-Ethylphenyl)propanoic Acid.
- Australian Government Department of Health. (2019, March 8). Propanoic acid, 2-hydroxy-, ethyl ester: Human health tier II assessment. health tier II assessment*.
Sources
- 1. 2-(4-Ethylphenyl)propionic acid | C11H14O2 | CID 527816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. 3585-52-2(2-(4-ethylphenyl)propanoic acid) | Kuujia.com [kuujia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pppmag.com [pppmag.com]
- 10. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
